2-(1H-pyrazol-4-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEABRQVZLJNLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402734 | |
| Record name | 2-(1H-pyrazol-4-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-87-3 | |
| Record name | 2-(1H-pyrazol-4-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-4-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(1H-pyrazol-4-yl)quinoline: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1H-pyrazol-4-yl)quinoline. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of both quinoline and pyrazole scaffolds. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data, presented in a format tailored for scientists and professionals in the field.
Introduction
Quinoline and pyrazole are two important heterocyclic moieties that are constituents of many natural products and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The combination of these two pharmacophores into a single molecular entity, such as this compound, presents a promising strategy for the development of novel therapeutic agents. This guide details a feasible synthetic pathway and the analytical methods required for the unambiguous identification and characterization of the target compound.
Synthetic Pathway
The synthesis of this compound can be achieved through several synthetic strategies. A highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is widely used in the synthesis of biaryl compounds.[4][5][6]
An alternative approach involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring.[7][8][9] For the purpose of this guide, the Suzuki-Miyaura coupling is presented as the primary route due to its generally high yields and functional group tolerance.
The proposed synthetic pathway is illustrated in the diagram below.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
2-Chloroquinoline
-
1H-Pyrazole-4-boronic acid, pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline (1.0 mmol) and 1H-pyrazole-4-boronic acid, pinacol ester (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization Methods
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons of the quinoline and pyrazole rings.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals of the compound.
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass of the molecular ion and confirm the elemental composition.[10][11][12][13]
Melting Point:
-
Determine the melting point of the solid product to assess its purity.
The general workflow for the synthesis and characterization is depicted below.
Data Presentation
The expected analytical data for this compound are summarized in the tables below. The predicted NMR chemical shifts are based on analogous structures found in the literature.[10]
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | NH (pyrazole) |
| ~8.4 | d | ~8.5 | H-4' (quinoline) |
| ~8.2 | s | - | H-3, H-5 (pyrazole) |
| ~8.0 | d | ~8.0 | H-8' (quinoline) |
| ~7.8 | d | ~8.5 | H-5' (quinoline) |
| ~7.7 | t | ~7.5 | H-7' (quinoline) |
| ~7.5 | t | ~7.5 | H-6' (quinoline) |
| ~7.4 | d | ~8.5 | H-3' (quinoline) |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-2' (quinoline) |
| ~148.0 | C-8a' (quinoline) |
| ~137.0 | C-4a' (quinoline) |
| ~135.0 | C-3, C-5 (pyrazole) |
| ~130.0 | C-7' (quinoline) |
| ~129.0 | C-5' (quinoline) |
| ~128.0 | C-4 (pyrazole) |
| ~127.5 | C-6' (quinoline) |
| ~127.0 | C-8' (quinoline) |
| ~122.0 | C-3' (quinoline) |
| ~119.0 | C-4' (quinoline) |
Table 3: Expected Mass Spectrometry Data
| Technique | Expected m/z |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₀N₃: 196.0875, found: ~196.087x |
Table 4: Expected Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposed) |
Potential Signaling Pathways and Biological Activities
Quinoline-pyrazole hybrids have been reported to exhibit a range of biological activities, suggesting their potential interaction with various cellular signaling pathways. While the specific targets of this compound are yet to be elucidated, related compounds have shown promise as inhibitors of kinases, which are key regulators of cell signaling.[14] For instance, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[15] The potential involvement of this class of compounds in modulating kinase signaling pathways warrants further investigation.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura coupling offers a reliable method for its preparation. The comprehensive characterization data presented will aid researchers in confirming the identity and purity of the synthesized compound. Further studies are warranted to explore the full potential of this and related compounds in drug discovery and development.
References
- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. pramanaresearch.org [pramanaresearch.org]
- 10. rsc.org [rsc.org]
- 11. chempap.org [chempap.org]
- 12. researchgate.net [researchgate.net]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound [myskinrecipes.com]
- 15. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
Novel pyrazole-quinoline hybrid synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Novel Pyrazole-Quinoline Hybrids
Introduction
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity, a technique known as molecular hybridization, has emerged as a powerful tool for the development of novel therapeutic agents. This approach often leads to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to their parent molecules. Among the vast array of heterocyclic scaffolds, pyrazole and quinoline rings are of particular interest due to their prevalence in a wide range of biologically active compounds.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of several commercially available drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Similarly, the quinoline scaffold, a fused bicyclic heterocycle, is integral to numerous natural and synthetic compounds with a broad spectrum of therapeutic applications, including antimalarial, anticancer, and antibacterial activities.[2][3]
The amalgamation of these two privileged scaffolds into pyrazole-quinoline hybrids has yielded a new class of compounds with significant potential in drug discovery. These hybrids have demonstrated promising activities, particularly as anticancer, antimicrobial, and antioxidant agents. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental evaluation of novel pyrazole-quinoline hybrids, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies for Pyrazole-Quinoline Hybrids
The synthesis of pyrazole-quinoline hybrids can be achieved through various methodologies, ranging from classical multi-step reactions to more efficient one-pot multi-component reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Multi-component Cyclocondensation Reactions
One of the most efficient methods for synthesizing highly functionalized quinoline systems is through multi-component reactions (MCRs). A common approach involves the base-catalyzed cyclocondensation of a pyrazole-4-carbaldehyde derivative, an active methylene compound (like malononitrile or ethyl cyanoacetate), and an enaminone.[4][5] This one-pot synthesis allows for the rapid assembly of complex molecular architectures from simple precursors.
Synthesis via Chalcone Intermediates
A versatile and widely used method involves the synthesis of chalcone precursors, which are α,β-unsaturated ketones. This strategy typically begins with the preparation of a quinoline-based acetophenone or a pyrazole-based acetophenone. An aldol or Claisen-Schmidt condensation reaction between this ketone and an appropriate aldehyde (e.g., a pyrazole-carbaldehyde or a quinoline-carbaldehyde) yields the chalcone intermediate.[6][7] Subsequent cyclization of the chalcone with hydrazine or its derivatives in a suitable solvent furnishes the final pyrazoline-quinoline hybrid.[7][8]
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds. This reaction can be employed to synthesize key intermediates such as 2-chloroquinoline-3-carbaldehydes from acetanilides or 4-formyl-pyrazole derivatives from pyrazolones.[5][9][10] These aldehyde intermediates can then be reacted with hydrazine hydrate or other nucleophiles to construct the desired pyrazole-quinoline fused or linked systems.[10][11] For example, 2-chloroquinoline-3-carbaldehydes react with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolines.[10]
Biological and Chemical Properties
Pyrazole-quinoline hybrids have been extensively evaluated for a range of biological activities, demonstrating their potential as multifaceted therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrazole-quinoline hybrids. These compounds have shown cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and prostate.[2][12]
Several hybrids have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][13] Inhibition of EGFR disrupts downstream signaling pathways responsible for cell proliferation, survival, and metastasis. For instance, certain pyrazole-quinoline-pyridine hybrids have demonstrated potent EGFR inhibitory activity with IC₅₀ values in the nanomolar and low micromolar range.[4][13]
Table 1: Anticancer Activity of Selected Pyrazole-Quinoline Hybrids
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 7k | EGFR Enzyme | IC₅₀ | 0.51 ± 0.05 µM | [4] |
| 8c, 8g | UO-31 (Renal) | Growth % | -7, -19 | [2] |
| 22 | MCF-7 (Breast) | IC₅₀ | 0.227 µM | [13] |
| 22 | HeLa (Cervical) | IC₅₀ | 0.136 µM | [13] |
| 4j | A549 (Lung) | IC₅₀ | 3.2 µM | [12] |
| 4j | PC-3 (Prostate) | IC₅₀ | 2.8 µM | [12] |
| 6h | MDA-MB-231 (Breast) | IC₅₀ | 2.6 µM | [12] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole-quinoline hybrids have shown promising antibacterial and antifungal activities against a range of clinically relevant strains.[7][10]
These compounds have been tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger).[10][14] Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable or even superior to standard antibiotics and antifungals, highlighting their potential as leads for new anti-infective drugs.[7][15]
Table 2: Antimicrobial Activity of Selected Pyrazole-Quinoline Hybrids
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 13b | S. flexneri | MIC | 0.12 | [7] |
| 13b | C. albicans | MIC | 0.12 | [7] |
| 13b | A. clavatus | MIC | 0.49 | [7] |
| 7b | S. aureus | MIC | 2 | [15] |
| 7b | M. tuberculosis H37Rv | MIC | 10 | [15] |
| 7c, 7d | C. neoformans | MIC | 15.6 | [15] |
Antioxidant and Anti-inflammatory Activity
Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases. Certain quinolinone-pyrazoline hybrids have been investigated for their ability to scavenge free radicals and inhibit pro-inflammatory enzymes like lipoxygenase (LOX).[6][16] Compounds with potent dual antioxidant and anti-inflammatory activities are valuable candidates for further development. For example, specific quinolinone-pyrazoline analogues have demonstrated significant soybean lipoxygenase (LOX) inhibitory activity with IC₅₀ values in the low micromolar range.[6][16]
Table 3: Antioxidant and Enzyme Inhibitory Activity
| Compound ID | Target | Activity Metric | Value | Reference |
| 9b | Soybean Lipoxygenase | IC₅₀ | 10 µM | [6][16] |
| 7b | FabH Enzyme | IC₅₀ | 3.1 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-quinoline hybrids, based on established literature procedures.
General Synthetic Protocol for Quinolinone-Pyrazoline Hybrids via Chalcone Intermediate
This protocol is based on the synthesis of quinolinone-chalcone hybrids followed by cyclization to pyrazolines.[6][16]
Step 1: Synthesis of Quinolinone-Chalcone Analogues (Aldol Condensation)
-
Dissolve equimolar amounts of a 3-acetyl-4-hydroxy-2-(1H)-quinolinone derivative and an appropriate benzaldehyde in absolute ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or aqueous NaOH solution) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinolinone-chalcone hybrid.
Step 2: Synthesis of Quinolinone-Pyrazoline Hybrids (Cyclization)
-
Dissolve the synthesized quinolinone-chalcone hybrid (1 mmol) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine) in a slight molar excess (e.g., 1.2 mmol).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain the desired quinolinone-pyrazoline hybrid.
In Vitro Anticancer Activity: MTT Assay
This protocol describes a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines.[5]
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of approximately 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug as a positive control.
-
Incubate the plates for another 48 hours under the same conditions.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Disc Diffusion Method
This protocol provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[10][14]
-
Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.
-
Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) to create a lawn.
-
Prepare sterile filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO at 50 µg/mL).
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Include a negative control disc (solvent only) and a positive control disc with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and mechanism of action of pyrazole-quinoline hybrids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. helios.eie.gr [helios.eie.gr]
- 7. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview [mdpi.com]
- 14. ijcpa.in [ijcpa.in]
- 15. mdpi.com [mdpi.com]
- 16. Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Promise of Quinoline-Pyrazole Hybrids: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the vast potential of heterocyclic compounds. Among these, the fusion of quinoline and pyrazole moieties into hybrid molecules has emerged as a particularly fruitful strategy, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of these novel hybrids, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this promising field.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoline-pyrazole hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative quinoline-pyrazole hybrids, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 7d | MDA-MB-468 | 1.1 | 5-Fluorouracil | >10 | [1] |
| 7j | MDA-MB-231 | 2.3 | 5-Fluorouracil | >10 | [1] |
| 7k | MCF-7 | 1.5 | 5-Fluorouracil | >10 | [1] |
| 7l | MDA-MB-468 | 1.2 | 5-Fluorouracil | >10 | [1] |
| 7n | MCF-7 | 3.1 | 5-Fluorouracil | >10 | [1] |
| Compound 22 | MCF-7 | 0.227 | Gefitinib | 0.029 | [2] |
| Compound 22 | HeLa | 0.136 | Gefitinib | 0.029 | [2] |
| Compound 22 | DLD1 | 1.277 | Gefitinib | 0.029 | [2] |
| Compound 7k | A549 (Lung) | 0.51 | Doxorubicin | 0.85 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-pyrazole hybrid compounds in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Kinase Inhibition: Targeting the Engines of Cancer Growth
A significant number of quinoline-pyrazole hybrids have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that, when dysregulated, can drive cancer development and progression.
Quantitative Data Summary: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of selected quinoline-pyrazole hybrids, presented as IC50 values.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Citation |
| 7l | EGFR | 150 | Erlotinib | 390 | [1] |
| HSH3107 | ROCK1 | <10 | Fasudil | - | [4] |
| HSH3107 | ROCK2 | <10 | Fasudil | - | [4] |
| Unnamed | FLT3 | <100 | - | - | [4] |
| Unnamed | CDK2 | <100 | - | - | [4] |
| Compound 22 | EGFR | 31.80 | Gefitinib | 29.16 | [2] |
| 7k | EGFR | 510 | - | - | [3] |
Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[5] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. Quinoline-pyrazole hybrids can inhibit EGFR, thereby blocking downstream signaling cascades.
FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[6] Constitutive activation of FLT3 leads to uncontrolled proliferation of leukemic cells.[6] Certain quinoline-pyrazole hybrids have shown potent inhibitory activity against FLT3.[4]
Antimicrobial Activity: Combating Infectious Diseases
In addition to their anticancer properties, quinoline-pyrazole hybrids have emerged as promising antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative quinoline-pyrazole hybrids, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| 13b | S. flexneri | 0.12 | Gentamycin | 0.49 | [7] |
| 13b | P. vulgaris | 0.98 | Gentamycin | 1.95 | [7] |
| 13b | S. epidermidis | 0.49 | Ampicillin | 0.49 | [7] |
| 13b | A. clavatus | 0.49 | Amphotericin B | 1.95 | [7] |
| 13b | C. albicans | 0.12 | Amphotericin B | 0.49 | [7] |
| 7b | S. aureus | 2 | - | - | [6] |
| 7b | M. tuberculosis | 10 | - | - | [6] |
| 7c | C. neoformans | 15.6 | - | - | [6] |
| 7d | C. neoformans | 15.6 | - | - | [6] |
| 2c | S. aureus | 6.25 | Ciprofloxacin | 12.5 | [8] |
| 2e | E. coli | 12.5 | Ciprofloxacin | 25 | [8] |
| 2h | C. albicans | 12.5 | Fluconazole | 25 | [8] |
| 2k | A. niger | 25 | Fluconazole | 50 | [8] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile filter paper disks
-
Solutions of quinoline-pyrazole hybrid compounds at known concentrations
-
Standard antibiotic disks (for quality control)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the quinoline-pyrazole hybrid compounds.
-
Using sterile forceps, place the impregnated disks and standard antibiotic disks onto the surface of the inoculated MHA plate.
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm), including the diameter of the disk.
-
The size of the zone of inhibition is inversely proportional to the MIC. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
-
Synthesis of Quinoline-Pyrazole Hybrids
The synthesis of quinoline-pyrazole hybrids often involves multi-step reaction sequences. A common strategy is the construction of the pyrazole ring onto a pre-existing quinoline scaffold, or vice-versa. The Vilsmeier-Haack reaction is a versatile method for the formylation of reactive aromatic and heterocyclic compounds and has been employed in the synthesis of pyrazole-containing intermediates.
General Synthetic Workflow
Example Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolines
This protocol describes a general procedure for the synthesis of 1H-pyrazolo[3,4-b]quinolines via the Vilsmeier-Haack reaction of acetanilide derivatives.[8]
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehydes
-
To a stirred solution of an appropriate acetanilide derivative in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.
-
After the addition is complete, heat the reaction mixture at 80-90°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the corresponding 2-chloroquinoline-3-carbaldehyde.
Step 2: Synthesis of 1H-pyrazolo[3,4-b]quinolines
-
To a solution of the 2-chloroquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1H-pyrazolo[3,4-b]quinoline derivative.
Characterization: The synthesized compounds should be characterized by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.
Conclusion and Future Perspectives
Quinoline-pyrazole hybrids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of novel anticancer, antimicrobial, and kinase-inhibiting drugs. Further optimization of these hybrid structures through structure-activity relationship (SAR) studies is warranted to enhance their potency, selectivity, and pharmacokinetic properties. The detailed experimental methodologies provided herein should serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
Unveiling the Core Properties of Pyrazolylquinolines: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental properties of pyrazolylquinolines, a class of heterocyclic compounds attracting significant interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the synthesis, biological activities, and underlying mechanisms of action of these promising molecules.
Introduction to Pyrazolylquinolines
Pyrazolylquinolines are fused heterocyclic systems incorporating both pyrazole and quinoline rings. This unique structural combination imparts a wide range of biological activities, making them privileged scaffolds in the design of novel therapeutic agents. Their planar, aromatic nature allows for diverse interactions with biological targets, leading to applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The versatility of synthetic methodologies allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and pharmacological properties.
Synthesis of Pyrazolylquinolines
The construction of the pyrazolylquinoline core can be achieved through several synthetic strategies. The most prominent methods include the Friedländer annulation and various multicomponent reactions, which offer efficient pathways to structurally diverse derivatives.
Friedländer Synthesis
The Friedländer synthesis is a classical and widely employed method for the preparation of quinolines and their fused analogues, including pyrazolo[3,4-b]quinolines.[1][2][3][4][5] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyrazolone derivative, typically under acidic or basic catalysis.[1][4]
Experimental Protocol: Friedländer Synthesis of 4-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline [6]
-
Reactant Preparation: A mixture of o-aminoacetophenone (1 mmol) and 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol) is prepared.
-
Reaction Setup: The reactants are heated in a suitable solvent, such as glacial acetic acid or ethylene glycol, often in the presence of a catalyst.
-
Reaction Conditions: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-b]quinoline derivative.
A schematic representation of the Friedländer synthesis workflow is provided below.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds like pyrazolylquinolines in a single step.[7][8][9][10][11] These reactions involve the combination of three or more starting materials in a one-pot fashion, offering advantages such as high atom economy, operational simplicity, and rapid access to molecular diversity.
Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [8][9]
-
Reactant Mixture: To a solution of an appropriate enaminone (10 mmol), benzaldehyde derivative (10 mmol), and hydrazine hydrochloride (10 mmol) in water (20 ml), a catalytic amount of ammonium acetate (1 g) is added.
-
Reaction Conditions: The resulting mixture is refluxed for 1 hour.
-
Product Isolation: After cooling to room temperature, the precipitated product is collected by filtration.
-
Purification: The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.
Biological Activities of Pyrazolylquinolines
Pyrazolylquinoline derivatives have demonstrated a remarkable spectrum of biological activities, with anticancer properties being the most extensively investigated.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of pyrazolylquinolines against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected Pyrazoloquinoline Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | |||
| 8c | Leukemia (K562) | < 10 | [12] |
| 8c | Leukemia (MV4-11) | < 10 | [12] |
| 8c | Non-Small Cell Lung (NCI-H460) | 1.33 | [12] |
| 8c | Colon Cancer (HCT-116) | 1.33 | [12] |
| 8c | Breast Cancer (MCF7) | 1.33 | [12] |
| Pyrazolo[4,3-h]quinazolines | |||
| 3c | Lung Cancer | Not specified | [13] |
| 3e | Breast Cancer | Not specified | [13] |
| 3l | Colon Cancer | Not specified | [13] |
| Thiazole bearing quinoline-pyrazoline conjugates | |||
| 22 | Breast Cancer (MCF-7) | 0.227 | [14] |
| 22 | Cervical Cancer (HeLa) | 0.136 | [14] |
| 22 | Colon Cancer (DLD1) | 1.277 | [14] |
| Pyrazoline Derivatives | |||
| b17 | Liver Cancer (HepG-2) | 3.57 | [14] |
| 1b | Liver Cancer (HepG-2) | 6.78 | [14] |
| 2b | Liver Cancer (HepG-2) | 16.02 | [14] |
| 11 | Pancreatic Cancer (AsPC-1) | 16.8 | [14] |
| 11 | Glioblastoma (U251) | 11.9 | [14] |
| 12 | Pancreatic Cancer (AsPC-1) | 62.1 | [14] |
| 12 | Glioblastoma (U251) | 70.1 | [14] |
Mechanism of Action: Targeting Cellular Signaling Pathways
The anticancer effects of many pyrazolylquinoline derivatives are attributed to their ability to modulate critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. One of the key pathways implicated is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in various human cancers.[15][16][17][18][19] This pathway plays a pivotal role in promoting cell survival, proliferation, and angiogenesis while inhibiting apoptosis. Consequently, it has emerged as a prime target for the development of novel anticancer therapeutics.[15][16]
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition by therapeutic agents.
Spectroscopic Characterization
The structural elucidation of newly synthesized pyrazolylquinolines is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of pyrazolylquinoline derivatives. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework and the position of substituents.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for a Substituted 1H-Pyrazolo[3,4-b]quinoline Derivative [6]
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quinoline Moiety | ||
| H-5 | 8.16 (d, J = 8.5 Hz) | 129.23 |
| H-6 | 7.48–7.41 (m) | 125.38 |
| H-7 | 7.76 (ddd, J = 16.2, 8.7, 4.0 Hz) | 130.37 |
| H-8 | 8.44 (d, J = 15.1 Hz) | 128.53 |
| C-4a | - | 122.00 |
| C-8a | - | 148.75 |
| Pyrazole Moiety | ||
| H-4' (of Ph at N1) | 7.61–7.48 (m) | 129.07 |
| H-3',5' (of Ph at N1) | 8.54 (d, J = 7.8 Hz) | 120.89 |
| H-2',6' (of Ph at N1) | 7.61–7.48 (m) | 126.76 |
| C-3 | - | 155.86 |
| C-3a | - | 117.62 |
| C-9a | - | 141.62 |
Note: The presented data is for 1,3-diphenyl-4-((di(pyridin-2-yl)amino)methyl)-1H-pyrazolo[3,4-b]quinoline and serves as an illustrative example.[6] Specific chemical shifts will vary depending on the substitution pattern.
Conclusion
Pyrazolylquinolines represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery and development. Their accessible synthesis, coupled with a broad range of potent biological activities, particularly in the realm of anticancer research, makes them a focal point for ongoing investigation. This technical guide has provided a foundational overview of their core properties, from synthetic methodologies and quantitative biological data to their mechanisms of action and spectroscopic characterization. Further exploration of this chemical space is anticipated to yield novel therapeutic agents with improved efficacy and selectivity.
References
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. longdom.org [longdom.org]
- 10. Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 19. mdpi.com [mdpi.com]
The Emergence of 2-(1H-Pyrazol-4-yl)quinoline Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyrazole and quinoline ring systems has given rise to a versatile class of heterocyclic compounds, namely 1H-pyrazolo[3,4-b]quinolines, which are structural analogues of 2-(1H-pyrazol-4-yl)quinoline. This scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this promising class of molecules. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a structured summary of quantitative biological data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field of drug development.
Introduction
Quinoline and pyrazole are two well-established pharmacophores known to impart a wide range of biological activities to molecular structures.[1][2][3] The strategic hybridization of these two moieties into the 1H-pyrazolo[3,4-b]quinoline scaffold has yielded a new generation of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] These compounds are of particular interest as they have been shown to modulate key signaling pathways implicated in various diseases. This guide will delve into the core aspects of the discovery and development of these analogues, with a focus on providing practical information for researchers. While the user's interest was in this compound, the vast majority of published research focuses on the fused bicyclic system, 1H-pyrazolo[3,4-b]quinoline. Therefore, this guide will focus on this well-characterized and biologically active scaffold.
Synthetic Methodologies
The synthesis of the 1H-pyrazolo[3,4-b]quinoline core can be achieved through several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Friedländer Annulation
The Friedländer synthesis is a classical and widely used method for the construction of quinolines and their fused analogues. In the context of 1H-pyrazolo[3,4-b]quinolines, this reaction typically involves the condensation of an ortho-amino-substituted pyrazole carbaldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Protocol: General Procedure for Friedländer Annulation
-
To a solution of the 5-amino-1H-pyrazole-4-carbaldehyde derivative (1.0 mmol) in ethanol (10 mL), add the active methylene compound (e.g., ethyl acetoacetate, malononitrile, 1.2 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Vilsmeier-Haack Reaction followed by Cyclization
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. This approach can be adapted to synthesize 2-chloroquinoline-3-carbaldehydes, which serve as key intermediates for the construction of the pyrazolo[3,4-b]quinoline ring system.
Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolines via Vilsmeier-Haack Reaction
-
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
-
Cool a mixture of dimethylformamide (DMF, 3.0 equiv.) and phosphorus oxychloride (POCl₃, 5.0 equiv.) to 0°C.
-
Add the corresponding acetanilide derivative (1.0 equiv.) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 30 minutes and then heat to 70-80°C for 4-6 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to afford the 2-chloroquinoline-3-carbaldehyde intermediate.
-
-
Step 2: Cyclization with Hydrazine
-
To a solution of the 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in ethanol (15 mL), add hydrazine hydrate (2.0 mmol).
-
Reflux the reaction mixture for 6-10 hours.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield the 1H-pyrazolo[3,4-b]quinoline.
-
Caption: Synthetic workflow for 1H-pyrazolo[3,4-b]quinolines.
Biological Activities and Quantitative Data
Analogues of this compound have demonstrated a remarkable range of biological activities, with the most prominent being anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of 1H-pyrazolo[3,4-b]quinoline derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected 1H-Pyrazolo[3,4-b]quinoline Analogues (IC₅₀ values in µM)
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| PQ-1 | EGFR | 0.016 | [7] |
| A549 (Lung) | 8.21 | [7] | |
| HCT116 (Colon) | 19.56 | [7] | |
| PQ-2 | Haspin Kinase | 0.014 | [8] |
| HeLa (Cervical) | 3.6 | [6] | |
| PQ-3 | CDK2/cyclin A2 | ~60% inhibition at 10 µM | [6] |
| MCF7 (Breast) | 10.05 | [6] | |
| PQ-4 | PIM-1 Kinase | 0.021 | [9] |
| PC-3 (Prostate) | 3.60 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve fitting software.
Antimicrobial Activity
The 1H-pyrazolo[3,4-b]quinoline scaffold has also been identified as a promising framework for the development of novel antibacterial and antifungal agents.
Table 2: In Vitro Antimicrobial Activity of a Potent Pyrazolo-quinoline Derivative (13b) (MIC values in µg/mL) [10]
| Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Staphylococcus epidermidis | 0.49 | Ampicillin | 0.49 |
| Proteus vulgaris | 0.98 | Gentamycin | 1.95 |
| Shigella flexneri | 0.12 | Gentamycin | 0.49 |
| Aspergillus fumigatus | 0.98 | Amphotericin B | 0.98 |
| Aspergillus clavatus | 0.49 | Amphotericin B | 1.95 |
| Candida albicans | 0.12 | Amphotericin B | 0.49 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microorganism without compound) and a negative control (medium without microorganism) in each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogues are often attributed to their ability to interfere with specific cellular signaling pathways.
Kinase Inhibition
A primary mechanism of anticancer activity for many pyrazolo-quinolines is the inhibition of protein kinases. These enzymes play a critical role in cell signaling cascades that control cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase are two notable targets.
Caption: Inhibition of the EGFR signaling pathway.
Induction of Apoptosis
Several pyrazolo-quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[4] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Caspase-mediated apoptosis induction.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]quinoline scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The potent anticancer and antimicrobial activities demonstrated by numerous analogues underscore the therapeutic potential of this compound class.
Future research efforts should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the substitution patterns on both the pyrazole and quinoline rings is crucial for optimizing potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of potential biomarkers.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond oncology and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 1 H-Pyrazolo[3,4- b]quinolines: Synthesis and Properties over 100 Years of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unexplored Potential of 2-(1H-pyrazol-4-yl)quinoline Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyrazole and quinoline rings has yielded a plethora of biologically active compounds, with a significant number demonstrating potent kinase inhibitory activity. This technical guide delves into the medicinal chemistry of pyrazole-quinoline hybrids, with a specific focus on the underexplored 2-(1H-pyrazol-4-yl)quinoline scaffold. While literature directly addressing this specific linkage is limited, this document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of closely related and medicinally relevant pyrazoloquinoline derivatives. By examining the existing data on potent kinase inhibitors, this guide aims to provide a foundational understanding and a strategic framework for the future exploration and development of novel this compound-based therapeutics.
Introduction: The Promise of Pyrazole-Quinoline Hybrids in Oncology
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the quinoline scaffold is a privileged structure found in numerous natural and synthetic bioactive compounds, most notably in antimalarial and anticancer agents. The molecular hybridization of these two key heterocycles has emerged as a promising strategy in drug discovery, leading to the development of potent kinase inhibitors.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. This guide will focus on the medicinal chemistry of pyrazole-quinoline derivatives as kinase inhibitors, providing insights into their design, synthesis, and mechanism of action. While direct data on the this compound core is nascent, we will draw upon the wealth of information available for structurally similar compounds to illuminate the therapeutic potential of this novel scaffold.
Synthetic Strategies for Pyrazole-Quinoline Scaffolds
The synthesis of pyrazole-quinoline derivatives can be achieved through various synthetic routes. A plausible and versatile method for the construction of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a C-C bond between a pyrazole boronic acid or ester and a halogenated quinoline.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound derivatives.
Materials:
-
2-Chloroquinoline (1.0 eq)
-
1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloroquinoline, 1H-pyrazole-4-boronic acid pinacol ester, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.
Medicinal Chemistry and Structure-Activity Relationships (SAR)
While specific SAR data for this compound derivatives is not available, we can extrapolate from the data on the closely related 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline series, which are potent and selective CDK4/6 inhibitors.
| Compound | R1 | R2 | CDK4 IC50 (μM) | CDK6 IC50 (μM) | Reference |
| 13a | H | H | 0.025 | 0.041 | [1] |
| 13b | F | H | 0.018 | 0.033 | [1] |
| 13c | Cl | H | 0.015 | 0.029 | [1] |
| 13d | Me | H | 0.021 | 0.038 | [1] |
| 13n | Cl | Me | 0.010 | 0.026 | [1] |
Key SAR Insights from Pyrazolo[4,3-h]quinazolines:
-
Substitution at R1: Introduction of small electron-withdrawing groups like fluorine and chlorine at the R1 position on the phenyl ring generally leads to a slight increase in inhibitory potency against both CDK4 and CDK6.
-
Substitution at R2: The addition of a methyl group at the R2 position of the pyrazole ring, in combination with a chlorine at R1 (compound 13n), resulted in the most potent compound in the series.[1] This suggests that this position is sensitive to substitution and can be further explored to optimize activity.
These findings suggest that for the this compound scaffold, substitution on both the quinoline and pyrazole rings will be crucial for modulating kinase inhibitory activity.
Biological Activity and Signaling Pathways
Pyrazole-quinoline hybrids have been shown to inhibit several kinases involved in cancer progression, most notably Cyclin-Dependent Kinases (CDKs) and kinases in the PI3K/Akt pathway.
CDK4/6 Inhibition and the Cell Cycle
CDK4 and CDK6 are key regulators of the cell cycle. In complex with Cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[2][3][4][5] This initiates the transcription of genes required for the G1 to S phase transition, thereby promoting cell proliferation. Inhibition of CDK4/6 restores Rb-mediated cell cycle arrest and is a validated therapeutic strategy in certain cancers, such as HR-positive breast cancer.
Figure 1: The CDK4/6-Cyclin D/Rb signaling pathway and the mechanism of its inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[6][7][8][9][10] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. Aberrant activation of this pathway is common in many cancers, making it an attractive target for therapeutic intervention.
Figure 2: The PI3K/Akt signaling pathway and the mechanism of its inhibition.
Experimental Protocols: Kinase Inhibition Assay
This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of synthesized compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1)
-
Kinase substrate (e.g., Rb protein fragment)
-
Adenosine triphosphate (ATP), [γ-32P]ATP or fluorescently labeled ATP analog
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Kinase reaction buffer
-
96-well filter plates or standard microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP or a fluorescent analog).
-
Incubation: Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper or plates. Wash away unreacted [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the change in fluorescence intensity or polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The exploration of pyrazole-quinoline hybrids has proven to be a fruitful endeavor in the discovery of novel kinase inhibitors. While the specific this compound scaffold remains a largely uncharted territory, the foundational knowledge from closely related structures provides a strong rationale for its investigation. The synthetic accessibility via methods like the Suzuki-Miyaura coupling, combined with the promising biological activities of related compounds against key cancer targets such as CDK4/6 and PI3K, highlights the significant potential of this novel chemical space.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. A thorough investigation of the structure-activity relationships, focusing on substitutions on both the quinoline and pyrazole rings, will be essential for the optimization of potency and selectivity. Furthermore, elucidation of their precise mechanism of action and evaluation in relevant cellular and in vivo models will be critical next steps in unlocking the therapeutic potential of this promising class of compounds. The insights provided in this guide are intended to serve as a catalyst for such future investigations, paving the way for the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of helix-based docking between cyclin D-Cdk4,6 and the retinoblastoma protein | Stanford Digital Repository [purl.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Initial Biological Screening of Pyrazolyl-Quinoline Derivatives: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial biological screening and effects of the pyrazolyl-quinoline scaffold, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. While specific data for 2-(1H-pyrazol-4-yl)quinoline is not extensively available in public literature, this document synthesizes findings from research on structurally related quinoline derivatives bearing a pyrazole moiety. These compounds have been evaluated for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.
Antimicrobial Activity
Derivatives of pyrazolyl-quinoline have shown promising activity against a spectrum of bacterial and fungal pathogens. The primary method for evaluating this activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A standardized broth microdilution method is commonly employed to determine the MIC values.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to create a suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
The following table summarizes the MIC values for representative pyrazolyl-quinoline derivatives against various microbial strains.
| Compound ID | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 13b | S. flexneri | 0.12 | Gentamycin | >0.49 |
| 13b | P. vulgaris | 0.98 | Gentamycin | >1.95 |
| 13b | S. epidermidis | 0.49 | Ampicillin | 0.49 |
| 13b | A. clavatus | 0.49 | Amphotericin B | >1.95 |
| 13b | C. albicans | 0.12 | Amphotericin B | >0.49 |
| 13b | A. fumigatus | 0.98 | Amphotericin B | 0.98 |
Data synthesized from studies on quinoline derivatives bearing a pyrazole moiety.[1][2]
References
Tautomerism in 2-(1H-pyrazol-4-yl)quinoline and its derivatives
An In-depth Technical Guide on Tautomerism in 2-(1H-pyrazol-4-yl)quinoline and its Derivatives
Introduction
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in medicinal chemistry and drug development.[1][2] Prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in heterocyclic systems and can significantly influence a molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capacity, and molecular geometry.[1][3] Consequently, different tautomers of a single compound can exhibit distinct pharmacological and toxicological profiles due to their varying abilities to interact with biological targets.
This guide focuses on the annular prototropic tautomerism in this compound and its derivatives. This scaffold combines the quinoline nucleus, a privileged structure in medicinal chemistry known for a wide range of biological activities including anticancer and antimicrobial effects, with the pyrazole ring, another versatile heterocycle found in numerous pharmaceuticals.[4][5][6] Understanding the tautomeric behavior of this hybrid system is crucial for designing potent and selective therapeutic agents, as the position of the pyrazole N-H proton can dictate the molecule's three-dimensional shape and interaction patterns.
In unsymmetrically substituted 1H-pyrazoles, the proton can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms.[7] This guide will delve into the factors governing this equilibrium, the advanced analytical and computational techniques used for its characterization, and the implications for drug design and discovery.
Tautomeric Forms of this compound
The core structure of this compound can exist in two primary tautomeric forms due to the migration of the proton between the N1' and N2' positions of the pyrazole ring. These are designated as the 1'H-tautomer and the 2'H-tautomer. The equilibrium between these forms is a dynamic process influenced by a variety of internal and external factors.
Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over the other is a subtle balance of electronic, steric, and environmental effects.
-
Substituent Effects: The electronic nature of substituents on either the pyrazole or quinoline ring plays a critical role. Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the proton is on the nitrogen adjacent to the carbon bearing the substituent (the C3 position).[7][8] Conversely, electron-withdrawing groups (e.g., -NO₂, -COOH, -CHO) often stabilize the tautomer where the proton is on the nitrogen further from the substituent (the C5 position).[7][8]
-
Solvent Effects: The polarity of the solvent can dramatically shift the tautomeric equilibrium.[7] Water, for instance, can lower the energy barrier for proton transfer by forming hydrogen-bonded bridges between the two nitrogen atoms.[7] In many cases, dipolar aprotic solvents can help to slow the rate of interconversion, which is essential for the spectroscopic observation of individual tautomers.[7]
-
Temperature: Lowering the temperature is a common strategy to slow the kinetics of proton transfer.[7] This can lead to the decoalescence of averaged signals in NMR spectra, allowing for the distinct characterization of each tautomer.
-
Intramolecular Hydrogen Bonding: The presence of suitable functional groups can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a specific tautomeric form. For example, a substituent on the quinoline ring capable of accepting a hydrogen bond from the pyrazole N-H group could significantly stabilize one tautomer over the other.[2]
Synthesis of 2-(Pyrazol-4-yl)quinoline Derivatives
The synthesis of this heterocyclic system can be achieved through various strategies. A common and effective method involves the Vilsmeier-Haack reaction, which is used to introduce a formyl group at the C4 position of a pyrazole ring. This aldehyde then serves as a versatile intermediate for further elaboration.[9]
A general synthetic pathway is outlined below:
-
Hydrazone Formation: Condensation of 2-hydrazinylquinoline with a substituted acetophenone yields the corresponding hydrazone.[9]
-
Vilsmeier-Haack Cyclization & Formylation: The hydrazone undergoes cyclization and formylation upon treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) to produce a 3-aryl-1-(quinolin-2-yl)-1H-pyrazole-4-carbaldehyde.[9]
-
Further Derivatization: The resulting 4-formyl pyrazole can be used in subsequent reactions, such as condensations with active methylene compounds to build more complex structures.[9]
Alternative routes often involve the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines, which is a popular and versatile method for constructing the pyrazoline ring system, a precursor that can be oxidized to the corresponding pyrazole.[10][11]
Experimental and Computational Analysis
A multi-faceted approach combining spectroscopic and computational methods is required for the unambiguous characterization of tautomeric systems.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for studying tautomerism in solution.[12] In cases of rapid interconversion, the observed spectra show averaged signals for the atoms involved in the tautomeric exchange.[7] However, by using specific solvents or lowering the temperature, it may be possible to observe distinct signals for each tautomer. ¹H, ¹³C, and ¹⁵N NMR are all valuable. For instance, the geminal ²J[pyrazole C-4, H-3(5)] coupling constant can be a diagnostic tool to differentiate between tautomeric forms.[13]
UV-Visible (UV-Vis) Spectroscopy: Different tautomers, having distinct electronic arrangements, often exhibit different UV-Vis absorption maxima.[14][15] By systematically varying solvent polarity, one can often induce a shift in the tautomeric equilibrium, which is observable as a change in the absorption spectrum.[16] This technique is particularly useful for quantifying the relative populations of tautomers under different conditions.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, but it is crucial to remember that it reveals the structure only in the solid state.[17][18][19] The tautomer observed in the crystal may not be the most stable or predominant form in solution. However, it provides an invaluable reference point for a specific tautomeric structure.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[7][15] These methods can accurately predict the geometries and relative energies (ΔE) or Gibbs free energies (ΔG) of the different tautomers in the gas phase or in solution (using continuum solvation models like PCM or SMD).[20][21] This allows for a theoretical prediction of the most stable tautomer, which can then be correlated with experimental findings.
Data Summary
The following tables present representative quantitative data for substituted pyrazoles, illustrating the type of results obtained from the analytical methods described. Note: This data is illustrative for pyrazole systems and not specific to this compound, for which detailed public data is limited.
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Pyrazole Tautomers
| Carbon | Tautomer A (Hypothetical) | Tautomer B (Hypothetical) |
|---|---|---|
| C-3' | 148.5 | 138.2 |
| C-4' | 105.0 | 106.5 |
| C-5' | 138.2 | 148.5 |
Data modeled after typical values for substituted pyrazoles where C-3' and C-5' are significantly affected by the proton position.[22]
Table 2: Representative UV-Vis Absorption Maxima (λmax, nm)
| Solvent | Tautomer A (Predominant) | Tautomer B (Predominant) |
|---|---|---|
| Cyclohexane | 295 | - |
| Ethanol | 310 | 345 |
| Acetonitrile | 305 | 340 |
Illustrative data showing solvent-dependent shifts in absorption maxima, indicating a change in the predominant tautomeric form.[14][15]
Table 3: Representative DFT-Calculated Relative Energies
| Tautomer | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) |
|---|---|---|
| 1'H-Tautomer | 0.00 | 0.00 |
| 2'H-Tautomer | 9.8 | 10.7 |
Hypothetical B3LYP/6-311++G(d,p) results indicating the 1'H-tautomer is more stable in this example.[7][8]
Experimental Protocols
Protocol 1: Variable Temperature ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₂Cl₂) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broad signals, particularly for the pyrazole ring protons.
-
Cool the sample in the NMR spectrometer in decrements of 10 K.
-
Acquire a spectrum at each temperature step, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
Continue cooling until sharp, distinct signals for individual tautomers are observed or until the solvent freezing point is approached.
-
Analyze the spectra to identify the signals corresponding to each tautomer and calculate their relative populations from the signal integrations.
Protocol 2: Solvatochromism Study by UV-Vis Spectroscopy
-
Prepare stock solutions of the compound in a high-purity volatile solvent (e.g., dichloromethane).
-
Prepare a series of dilute solutions (e.g., 1x10⁻⁵ M) in solvents of varying polarity, such as hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, and water.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer.
-
Compare the λmax values and the overall spectral shapes across the different solvents to identify shifts in the tautomeric equilibrium.[14]
Protocol 3: DFT Calculation of Tautomer Stability
-
Build the 3D structures of both the 1'H- and 2'H-tautomers using molecular modeling software.
-
Perform geometry optimization and frequency calculations for each tautomer using a DFT method (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)).[7][15]
-
Ensure the optimizations have converged to true energy minima by confirming the absence of imaginary frequencies.
-
Calculate the electronic energies (E) and Gibbs free energies (G) for both optimized structures.
-
The relative stability is determined by the difference in these energy values (ΔE or ΔG).
-
To model solvent effects, repeat the calculations incorporating a polarizable continuum model (PCM) for the desired solvent.[15]
Biological Significance and Drug Development Implications
The two tautomers of a 2-(pyrazol-4-yl)quinoline derivative possess different hydrogen bond donor-acceptor patterns. The 1'H-tautomer has a hydrogen bond donor at the N1' position and an acceptor at N2', while the 2'H-tautomer has the reverse arrangement. This seemingly minor change can have profound effects on how the molecule interacts with a biological target, such as an enzyme's active site or a G-protein coupled receptor.
A drug's efficacy is critically dependent on its ability to adopt a specific conformation and present a precise array of functional groups to bind to its target. If one tautomer binds with high affinity while the other binds weakly or not at all, the position of the tautomeric equilibrium becomes a key determinant of the compound's overall biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. purkh.com [purkh.com]
- 4. books.lucp.net [books.lucp.net]
- 5. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helios.eie.gr [helios.eie.gr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 21. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-(1H-pyrazol-4-yl)quinoline as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrazol-4-yl)quinoline is a heterocyclic small molecule that has emerged as a promising scaffold in the development of novel kinase inhibitors. The fusion of the quinoline and pyrazole ring systems provides a unique three-dimensional structure that can be tailored to interact with the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical area of drug discovery. This document provides an overview of the potential of this compound and its derivatives as kinase inhibitors, along with detailed protocols for their synthesis and biological evaluation. While specific inhibitory data for the parent compound is limited in publicly available literature, the data presented herein for closely related analogs strongly supports its potential as a valuable starting point for the development of potent and selective kinase inhibitors.
Data Presentation
The inhibitory activities of pyrazolylquinoline derivatives have been evaluated against several key kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds, demonstrating the potential of this chemical scaffold.
Disclaimer: The following quantitative data is for derivatives of this compound and is presented to illustrate the potential of this scaffold as a kinase inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolylquinolin-2-one Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| 4e | EGFR | 0.055 |
| BRAF V600E | 0.068 | |
| 4d | EGFR | > 10 |
| BRAF V600E | > 10 | |
| 4f | EGFR | > 10 |
| BRAF V600E | > 10 | |
| 4g | EGFR | > 10 |
| BRAF V600E | > 10 | |
| Erlotinib | EGFR | 0.060 |
| Vemurafenib | BRAF V600E | 0.035 |
Table 2: Anti-proliferative Activity of Pyrazolylquinolin-2-one Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| 4e | MOLT-4 | Leukemia | 4.982 |
| HOP-92 | Lung Cancer | 6.34 | |
| T47D | Breast Cancer | 8.19 | |
| 4d | MOLT-4 | Leukemia | 25.17 |
| HOP-92 | Lung Cancer | 30.11 | |
| T47D | Breast Cancer | 36.52 | |
| 4f | MOLT-4 | Leukemia | 10.33 |
| HOP-92 | Lung Cancer | 12.88 | |
| T47D | Breast Cancer | 15.45 | |
| 4g | MOLT-4 | Leukemia | 7.89 |
| HOP-92 | Lung Cancer | 9.92 | |
| T47D | Breast Cancer | 11.76 | |
| Staurosporine | - | - | 0.01-0.1 |
Mandatory Visualizations
Signaling Pathway
Caption: EGFR-BRAF Signaling Pathway and Potential Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on common synthetic routes for pyrazoloquinolines.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Hydrazine hydrate
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
(1H-Pyrazol-4-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Hydrazinylquinoline-3-carbaldehyde:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in DMF, add hydrazine hydrate (2.0 eq) and K₂CO₃ (1.5 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 2-hydrazinylquinoline-3-carbaldehyde.
-
-
Synthesis of this compound (Suzuki Coupling):
-
In a round-bottom flask, combine 2-chloroquinoline (1.0 eq), (1H-pyrazol-4-yl)boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and a catalytic amount of Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) as the solvent.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess the purity of the compound by HPLC.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, BRAF V600E)
-
Kinase substrate (specific for the kinase of interest)
-
ATP
-
This compound (or derivative) stock solution in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and does not exceed 1%.
-
-
Kinase Reaction:
-
In the wells of the assay plate, add the following in order:
-
Test compound or vehicle (DMSO) control.
-
Kinase solution.
-
-
Incubate at room temperature for 15-30 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to deplete unused ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4, HOP-92, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or derivative) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium from the DMSO stock.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Application Notes and Protocols: 2-(1H-pyrazol-4-yl)quinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-(1H-pyrazol-4-yl)quinoline and its derivatives in cancer research, focusing on their role as kinase inhibitors. The provided protocols and data are based on published research on structurally related compounds and offer a framework for the investigation of novel molecules based on this scaffold.
Introduction
The this compound scaffold is a promising heterocyclic structure in the design of novel anticancer agents. Its constituent quinoline and pyrazole moieties are prevalent in many biologically active compounds, including several approved kinase inhibitors. Derivatives of this scaffold are being investigated for their potential to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. A primary target for quinoline-based inhibitors is the c-Met receptor tyrosine kinase, which is often dysregulated in a variety of human cancers.
Target Audience
These notes are intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, evaluation, and mechanism of action of novel kinase inhibitors for cancer therapy.
Data Presentation
While specific quantitative data for the parent this compound is not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of structurally related pyrazolo-quinoline and pyrazolo-pyridine derivatives. This data serves as a benchmark for the potential efficacy of novel compounds based on the core scaffold.
Table 1: Cytotoxicity of Pyrazolo[4,3-f]quinoline Derivatives against Human Cancer Cell Lines
| Compound ID | ACHN (Renal) GI₅₀ (µM) | HCT-15 (Colon) GI₅₀ (µM) | MM231 (Breast) GI₅₀ (µM) | NCI-H23 (Lung) GI₅₀ (µM) | NUGC-3 (Gastric) GI₅₀ (µM) | PC-3 (Prostate) GI₅₀ (µM) |
| 1M | >10 | 7.971 ± 0.512 | 7.113 ± 0.283 | 7.009 ± 0.170 | 6.641 ± 0.452 | 6.068 ± 1.101 |
| 2E | 7.854 ± 0.235 | 6.884 ± 0.321 | 6.447 ± 0.217 | 6.136 ± 0.147 | 5.869 ± 0.389 | 6.389 ± 0.428 |
| 2P | 7.153 ± 0.141 | 6.541 ± 0.298 | 5.923 ± 0.119 | 5.561 ± 0.201 | 5.112 ± 0.254 | 5.871 ± 0.331 |
Data is presented as the concentration required for 50% growth inhibition (GI₅₀) and is adapted from studies on pyrazolo[4,3-f]quinoline derivatives, which are structural isomers of the core topic. This data is for comparative purposes.[1][2]
Table 2: In Vitro c-Met Kinase Inhibition and Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | c-Met IC₅₀ (nM) | HepG-2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| 5a | 4.27 ± 0.31 | 3.42 ± 1.3 | 4.16 ± 0.2 | 9.21 ± 0.02 |
| 5b | 7.95 ± 0.17 | 3.56 ± 1.5 | 4.89 ± 0.5 | 8.43 ± 0.8 |
| Cabozantinib (Reference) | 5.38 ± 0.35 | - | - | - |
| Erlotinib (Reference) | - | 8.19 ± 0.40 | 4.16 ± 0.2 | 7.41 ± 1.12 |
This table showcases the inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against the c-Met kinase and their cytotoxic effects on various cancer cell lines.[3] Pyrazolo[3,4-b]pyridines are structurally analogous to pyrazolo[3,4-b]quinolines.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivative of interest
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Western Blot Analysis of c-Met Signaling Pathway
This protocol is for investigating the effect of a this compound derivative on the phosphorylation status of key proteins in the c-Met signaling pathway.
Materials:
-
Cancer cell line known to have active c-Met signaling (e.g., U87-MG)
-
This compound derivative
-
Hepatocyte Growth Factor (HGF)
-
NP40 or RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
-
Visualizations
The following diagrams illustrate the c-Met signaling pathway, a potential target for this compound derivatives, and a general workflow for the preclinical evaluation of such compounds.
Caption: The c-Met signaling pathway and potential point of inhibition.
Caption: General experimental workflow for anticancer drug screening.
References
- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrazol-4-yl)quinoline as a Potential Antibacterial and Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(1H-pyrazol-4-yl)quinoline and its derivatives as antibacterial and antifungal agents. The information is compiled from recent studies and is intended to guide further research and development in this area.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Quinoline and pyrazole are two heterocyclic scaffolds known for their diverse pharmacological activities. The hybridization of these two moieties into a single molecule, such as this compound, has been explored as a promising strategy to develop new and effective antimicrobial compounds.[1][2][3] These hybrid molecules have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][4]
Antimicrobial Activity
Derivatives of this compound have exhibited a broad spectrum of antimicrobial activity. Several studies have reported the synthesis of series of these compounds and their subsequent evaluation against clinically relevant microbial strains. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Antibacterial Activity
Quinoline-pyrazole hybrids have shown potent activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have demonstrated efficacy comparable or even superior to standard antibiotics like ciprofloxacin and gentamycin.[1][2]
Table 1: Summary of In Vitro Antibacterial Activity of Selected Pyrazole-Derived Quinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 13b | Shigella flexneri | 0.12 | [2][4] |
| Proteus vulgaris | 0.98 | [2] | |
| Staphylococcus epidermidis | 0.49 | [2] | |
| Staphylococcus aureus | - | [3] | |
| Bacillus subtilis | - | [3] | |
| Compound 19 | Staphylococcus aureus | 0.12–0.98 | [3] |
| Staphylococcus epidermidis | 0.12–0.98 | [3] | |
| Bacillus subtilis | 0.12–0.98 | [3] | |
| Hybrid 7b | Staphylococcus aureus | 2 | [5] |
| Klebsiella pneumoniae | 50 | [5] | |
| Hybrid 7h | Staphylococcus aureus | 20 | [5] |
| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [5] |
| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [5] |
Note: "-" indicates that a specific value was not provided in the cited source, although activity was reported.
Antifungal Activity
The antifungal potential of these compounds is also significant, with demonstrated activity against pathogenic fungi such as Candida albicans and various Aspergillus species.[1][2] In some instances, the antifungal potency of these synthetic molecules has surpassed that of the standard antifungal drug Amphotericin B.[2][4]
Table 2: Summary of In Vitro Antifungal Activity of Selected Pyrazole-Derived Quinoline Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative 13b | Aspergillus clavatus | 0.49 | [2][4] |
| Candida albicans | 0.12 | [2][4] | |
| Aspergillus fumigatus | 0.98 | [2] | |
| Hybrid 7c | Cryptococcus neoformans | 15.6 | [5] |
| Candida spp. | 62.5 | [5] | |
| Aspergillus spp. | 62.5 | [5] | |
| Hybrid 7d | Cryptococcus neoformans | 15.6 | [5] |
| Candida spp. | 62.5 | [5] | |
| Aspergillus spp. | 62.5 | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives, based on methodologies reported in the literature.
Synthesis Protocol: Synthesis of Pyrazole-Derived Quinolines via Chalcone Intermediates
This protocol outlines a common method for synthesizing pyrazole-derived quinolines.[1][2][4]
Workflow for Synthesis and Antimicrobial Evaluation
A generalized workflow for the synthesis and subsequent antimicrobial testing of this compound derivatives.
Materials:
-
Substituted 2-chloro-3-formylquinoline
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Hydrazine hydrate
-
Glacial acetic acid
-
Dimethylformamide (DMF)
Procedure:
-
Chalcone Synthesis:
-
Dissolve the substituted 2-chloro-3-formylquinoline and an equimolar amount of the appropriate substituted acetophenone in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution and stir the mixture at room temperature for the time required to complete the reaction (monitored by TLC).
-
Pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the chalcone intermediate.
-
-
Synthesis of this compound Derivative:
-
Reflux a mixture of the synthesized chalcone and an excess of hydrazine hydrate in a suitable solvent such as ethanol or glacial acetic acid for several hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., DMF or ethanol) to obtain the final this compound derivative.
-
Antimicrobial Screening Protocol: Disc Diffusion Method
This method is a preliminary qualitative assay to screen for antimicrobial activity.[1]
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Standard antifungal discs (e.g., Nystatin)
-
Sterile filter paper discs (6 mm diameter)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Bacterial and fungal test strains
-
Sterile saline
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 50 µg/mL.[1]
-
Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disc Application:
-
Impregnate sterile filter paper discs with the test compound solutions.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.
-
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Antimicrobial Susceptibility Testing Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
DMSO
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal test strains
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, the antimicrobial activity of some pyrazole-derived hydrazones is attributed to their ability to disrupt the bacterial cell wall.[3] This disruption could lead to cell lysis and death.
Hypothesized Mechanism of Action
A diagram illustrating a potential mechanism of action involving the disruption of the bacterial cell wall.
Conclusion
The this compound scaffold represents a promising framework for the development of novel antibacterial and antifungal agents. The available data indicates that derivatives of this compound exhibit potent and broad-spectrum antimicrobial activity. The synthetic accessibility and the potential for further structural modifications make this class of compounds an attractive target for future drug discovery and development efforts aimed at combating infectious diseases. Further studies are warranted to elucidate the precise mechanism of action and to optimize the pharmacokinetic and toxicological profiles of these promising molecules.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Synthesis of 2-(1H-pyrazol-4-yl)quinoline via Friedländer Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-(1H-pyrazol-4-yl)quinoline through the Friedländer annulation. The Friedländer reaction is a fundamental method for constructing the quinoline scaffold, a privileged core in many pharmacologically active compounds.[1][2] This protocol outlines the acid-catalyzed condensation of a 2-aminoaryl ketone with 1-(1H-pyrazol-4-yl)ethan-1-one. The described methodology is robust, employing readily available starting materials and catalysts, and is suitable for the generation of functionalized quinolines for research and drug discovery applications.[3][4]
Introduction
The quinoline ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classic and versatile method for the preparation of quinolines.[5][6] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[7][8] This application note details a specific protocol for the synthesis of this compound, a molecule of interest for its potential pharmacological applications due to the combination of the quinoline and pyrazole scaffolds.[9]
Reaction Scheme
The synthesis of this compound proceeds via the acid-catalyzed condensation of a 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and 1-(1H-pyrazol-4-yl)ethan-1-one.
Reaction: 2-Aminoaryl Ketone + 1-(1H-pyrazol-4-yl)ethan-1-one → this compound
Experimental Protocol
This protocol is a representative example and may require optimization based on the specific 2-aminoaryl ketone used.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)
-
1-(1H-pyrazol-4-yl)ethan-1-one (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (20 mol%)
-
Toluene (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), 1-(1H-pyrazol-4-yl)ethan-1-one (1.2 mmol), p-toluenesulfonic acid (0.2 mmol), and toluene (10 mL).
-
Reaction: The mixture is stirred and heated to reflux (approximately 110 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Friedländer Synthesis of Quinolines.
| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Acetylacetone | Fluorescein (0.5) | EtOH | RT | 0.13 | 96 |
| 2 | 2-Aminobenzophenone | Ethyl acetoacetate | Ceric Ammonium Nitrate (10) | None | RT | 0.75 | 92 |
| 3 | 2-Aminoacetophenone | Dimedone | p-TsOH (20) | Toluene | 110 | 6 | 85 |
| 4 | 2-Aminobenzaldehyde | Cyclohexanone | Iodine (15) | None | 80 | 1 | 90 |
Note: The data in this table is compiled from various literature sources for similar Friedländer reactions and serves as a guideline.[10][11] Actual yields for the synthesis of this compound may vary.
Visualizations
Diagram 1: General Experimental Workflow for the Synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Diagram 2: Simplified Reaction Mechanism of the Friedländer Synthesis.
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
p-Toluenesulfonic acid is corrosive; handle with care.
Conclusion
The Friedländer reaction provides an efficient and straightforward method for the synthesis of this compound.[12][13] The protocol described herein is adaptable and serves as a solid foundation for the synthesis of a variety of substituted quinolines for further investigation in medicinal chemistry and materials science. The versatility of the Friedländer synthesis allows for the introduction of diverse functional groups, making it a valuable tool for the generation of compound libraries for biological screening.[11]
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Kinase Inhibition Assay for 2-(Pyrazolyl)quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 2-(pyrazolyl)quinoline scaffold has emerged as a promising chemotype for the development of novel kinase inhibitors. This application note provides a detailed protocol for a biochemical kinase inhibition assay to evaluate the potency of 2-(pyrazolyl)quinoline compounds against various kinases. The described method is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2]
Data Presentation
The inhibitory activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below are representative tables summarizing the IC50 values for various pyrazole-based and quinoline-based compounds against several key kinases.
Table 1: Inhibitory Activity of Pyrazole-Based Compounds against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1b | Haspin | 57 | [3] |
| 1c | Haspin | 66 | [3] |
| 2c | Haspin | 62 | [3] |
| Compound 7 | Aurora A | 28.9 | [4] |
| Compound 7 | Aurora B | 2.2 | [4] |
| Compound 10 | Bcr-Abl | 14.2 | [4] |
| Compound 24 | CDK1 | 2380 | [4] |
| Compound 25 | CDK1 | 1520 | [4] |
Table 2: Inhibitory Activity of Quinoline-Based Compounds against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6c | EGFR | 0.083 | [5] |
| Compound 6c | VEGFR-2 | 0.076 | [5] |
| Compound 6c | HER2 | 0.138 | [5] |
| Compound 6c | CDK2 | 0.183 | [5] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the steps for determining the in vitro potency of 2-(pyrazolyl)quinoline compounds against a target kinase.[2][6][7]
Materials and Reagents:
-
2-(Pyrazolyl)quinoline test compounds
-
Target kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the 2-(pyrazolyl)quinoline compounds in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compounds, a positive control inhibitor, and DMSO (as a negative control) to the appropriate wells of a 384-well plate.[2]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2]
-
Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compounds and the enzyme.[2]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[2]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[2]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the biochemical kinase inhibition assay.
Signaling Pathways
Given that 2-(pyrazolyl)quinoline compounds can target multiple kinases, below are simplified diagrams for a few relevant signaling pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[8] Its activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, survival, and migration.[8][9]
Caption: Simplified VEGFR-2 signaling cascade.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell growth, division, migration, and survival.[10] It acts as a transducer for signals from various cell surface receptors, activating downstream pathways.[11]
Caption: Overview of Src-mediated signaling pathways.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[12][13] Its activity is controlled by cyclins E and A, and it promotes DNA synthesis by phosphorylating proteins like Retinoblastoma (Rb).[14][15]
Caption: Role of CDK2 in the G1/S cell cycle transition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. uniprot.org [uniprot.org]
Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 2-(1H-Pyrazol-4-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of 2-(1H-pyrazol-4-yl)quinoline and its derivatives. Quinoline and pyrazole hybrids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process. This document outlines standard methodologies for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the mechanisms of cell death, such as apoptosis.
Data Presentation: Cytotoxicity of Pyrazole-Quinoline Derivatives
The following tables summarize the reported cytotoxic activity of various pyrazole-quinoline derivatives against different cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key measure of compound potency.
Table 1: IC50 Values of Pyrazole-Quinoline Hybrids in Various Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Quinoline Pyrazolyl-Chalcone Hybrid (4j) | Colon Cancer (HT-29) | 5.4 | [3] |
| Quinoline Pyrazolyl-Chalcone Hybrid (4j) | Lung Cancer (A549) | 3.2 | [3] |
| Quinoline Pyrazolyl-Chalcone Hybrid (4j) | Prostate Cancer (PC-3) | 2.8 | [3] |
| Thiazole-Quinoline-Pyrazoline Conjugate (22) | Breast Cancer (MCF-7) | 0.227 | [4] |
| Thiazole-Quinoline-Pyrazoline Conjugate (22) | Cervical Cancer (HeLa) | 0.136 | [4] |
| Thiazole-Quinoline-Pyrazoline Conjugate (22) | Colon Cancer (DLD1) | 1.277 | [4] |
| Pyrazolyl Quinoline Hybrid (4e) | Leukemia (MOLT-4) | 8.62 | [5] |
| Pyrazolyl Quinoline Hybrid (4e) | Lung Cancer (HOP-92) | 4.982 | [5] |
| Pyrazolyl Quinoline Hybrid (4e) | Breast Cancer (T47D) | 8.023 | [5] |
| Pyrazolo[4,3-f]quinoline (1M) | Various Cancer Cell Lines | < 8 | [6] |
| Pyrazolo[4,3-f]quinoline (2E) | Various Cancer Cell Lines | < 8 | [6] |
| Pyrazolo[4,3-f]quinoline (2P) | Various Cancer Cell Lines | < 8 | [6] |
Experimental Workflow
The evaluation of a compound's cytotoxicity typically follows a multi-step process, beginning with a general viability assay and proceeding to more specific mechanistic studies for promising candidates.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
a. Materials
-
Cancer cell line of interest (e.g., A549, HT-29, PC-3)[3]
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
b. Protocol
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the optical density (OD) of the wells at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
Apoptosis is a primary mode of programmed cell death often induced by anticancer agents.[7][9] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).
a. Materials
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow Cytometer
b. Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[7]
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[7] The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
The cytotoxic effects of quinoline and pyrazole derivatives are often linked to the modulation of specific cellular signaling pathways that control cell survival, proliferation, and death.
Induction of Apoptosis
Many cytotoxic compounds exert their effects by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[9] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
Inhibition of Pro-Survival Pathways (e.g., PI3K/Akt)
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway by small molecules can remove pro-survival signals, thereby sensitizing cancer cells to apoptosis. Some pyrazolinone derivatives have been shown to inhibit this pathway.[10]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Development of 2-(1H-pyrazol-4-yl)quinoline Derivatives as FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. However, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to the constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[2] Consequently, FLT3 has emerged as a key therapeutic target for AML.
This document outlines the development of a novel class of FLT3 inhibitors based on the 2-(1H-pyrazol-4-yl)quinoline scaffold. While direct literature on this specific scaffold is emerging, extensive research on structurally related compounds, particularly fused pyrazolo[4,3-f]quinolines, has demonstrated potent anti-leukemic activity.[3][4][5] The data and protocols presented herein are based on these closely related and highly active compounds, providing a robust framework for the synthesis, evaluation, and application of this compound derivatives as FLT3 inhibitors.
Data Presentation
The inhibitory activities of representative pyrazolo-quinoline derivatives against FLT3 and related kinases are summarized below. These tables highlight the potency and selectivity of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo-Quinoline Derivatives
| Compound ID | FLT3-ITD (IC₅₀, nM) | FLT3-D835Y (IC₅₀, nM) | c-KIT (IC₅₀, nM) | Selectivity (c-KIT/FLT3-D835Y) |
| HSB401 | Not Reported | Not Reported | >1000 | ~100-fold vs FLT3-D835Y |
| HSK205 | 0.199 | 0.187 | Not Reported | Not Reported |
| Gilteritinib (Control) | 0.121 | 0.024 | Not Reported | Not Reported |
Data is based on structurally related 3H-pyrazolo[4,3-f]quinoline derivatives.[4][5]
Table 2: In Vitro Anti-proliferative Activity of Representative Pyrazolo-Quinoline Derivatives against AML Cell Lines
| Compound ID | Cell Line | FLT3 Mutation Status | GI₅₀ (nM) |
| HSK205 | MV4-11 | FLT3-ITD | 2-25 |
| HSK205 | MOLM-13 | FLT3-ITD | 2-25 |
| HSB401 | MV4-11 | FLT3-ITD | <10 |
| HSB401 | MOLM-13 | FLT3-ITD | <10 |
Data is based on structurally related 3H-pyrazolo[4,3-f]quinoline derivatives.[4][5]
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Development
Caption: Workflow for Development of FLT3 Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a plausible synthetic route for this compound derivatives based on established cross-coupling methodologies.
Materials:
-
2-Chloroquinoline (or 2-bromoquinoline)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or other pyrazole-4-boronic acid derivatives)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure (Suzuki Coupling):
-
To a reaction vessel, add 2-chloroquinoline (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system (e.g., 3:1 dioxane/water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: FLT3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Synthesized this compound derivatives (dissolved in DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the FLT3 enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the compounds on the viability of FLT3-dependent AML cell lines.
Materials:
-
AML cell lines with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or white plates
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) values by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 4: Western Blot for FLT3 Target Engagement
This protocol is used to confirm that the compounds inhibit FLT3 signaling within the cancer cells.
Materials:
-
AML cell line (e.g., MV4-11)
-
Synthesized compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MV4-11 cells with varying concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-total-FLT3 and anti-β-actin antibodies as loading controls.
-
Analyze the band intensities to determine the dose-dependent inhibition of FLT3 phosphorylation.[5]
Disclaimer
The quantitative data and some procedural details presented in these application notes are based on published research on structurally related 3H-pyrazolo[4,3-f]quinoline derivatives, as direct and comprehensive literature on this compound as FLT3 inhibitors is currently limited. These notes are intended to provide a foundational guide for the research and development of this novel class of compounds. Researchers should validate these protocols and expect variations in results based on the specific molecular structures of the synthesized derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-(1H-pyrazol-4-yl)quinoline in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to modern medicine due to their complex pathology, which includes neuronal loss, neuroinflammation, and the aggregation of misfolded proteins. The quinoline and pyrazole scaffolds are well-established pharmacophores known for their diverse biological activities, including neuroprotective, anti-inflammatory, and enzyme inhibitory properties.[1][2] The hybrid molecule, 2-(1H-pyrazol-4-yl)quinoline, combines these two privileged structures and, therefore, represents a promising candidate for the development of novel therapeutics targeting neurodegeneration. While specific data for this compound is limited, this document provides a comprehensive guide for its investigation based on the known activities of structurally related compounds, particularly potent phosphodiesterase 10A (PDE10A) inhibitors like 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (MP-10).[3][4]
Mechanism of Action
The therapeutic potential of this compound in neurodegenerative diseases is hypothesized to be multi-faceted, primarily revolving around the inhibition of phosphodiesterase 10A (PDE10A) and the modulation of neuroinflammatory pathways.
PDE10A Inhibition: PDE10A is an enzyme highly expressed in the striatum, a brain region critically involved in motor control and cognitive function, which is severely affected in Parkinson's disease.[3] Inhibition of PDE10A leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in second messengers can activate downstream signaling pathways, such as the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway, which is crucial for neuronal survival and plasticity.[4] The potent PDE10A inhibitor MP-10 has demonstrated the ability to restore motor function in animal models of Parkinson's disease, suggesting a dopamine-independent mechanism of action.[5][6]
Anti-Neuroinflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines like TNF-α and IL-6, as well as reactive oxygen species (ROS), which lead to neuronal damage. Structurally related compounds to this compound have been shown to suppress microglial activation.[3][4] MP-10, for instance, inhibits the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This anti-inflammatory effect is mediated through the inhibition of key signaling pathways like JNK and Akt, and the reduction of NF-κB activity, while upregulating the neuroprotective Nrf2/ARE pathway.[4]
Data Presentation
The following tables summarize quantitative data for compounds structurally related to this compound, providing a benchmark for the evaluation of the target compound.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives
| Compound ID | Structure | AChE IC50 (µM) | Reference |
| 2l | 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline | 0.040 | [7] |
| 2j | 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-(4-methoxyphenyl)-2-pyrazoline | 0.062 | [7] |
| A13 | 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 0.02347 | [8] |
| A11 | 1-[[(4-(2-Dimethylaminoethyl)piperazin-1-yl)-thiocarbamoylthio]acetyl]-3-(2-furyl)-5-(3,4-methylenedioxyphenyl)-2-pyrazoline | 0.72 | [8] |
| A07 | 1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 6.5 | [8] |
| A12 | 2-(3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole | 1.3 | [8] |
Table 2: Anti-Inflammatory Effects of MP-10 in LPS-Stimulated BV2 Microglial Cells
| Parameter | Effect of MP-10 | Key Findings | Reference |
| NO Production | Inhibition | Dose-dependent reduction in nitric oxide production. | [4] |
| TNF-α Production | Inhibition | Significant decrease in the release of this pro-inflammatory cytokine. | [4] |
| IL-6 Production | Inhibition | Attenuation of the pro-inflammatory cytokine IL-6. | [4] |
| IL-10 Production | Promotion | Increase in the anti-inflammatory cytokine IL-10. | [4] |
| iNOS and COX-2 | Reduction | Downregulation of mRNA and protein levels. | [4] |
Table 3: In Vivo Efficacy of MP-10 in a Parkinson's Disease Mouse Model
| Animal Model | Treatment | Outcome | Reference |
| MPTP-induced PD mice | MP-10 | Rescued behavioral deficits and recovered dopaminergic neuronal cell death. Reduced microglial activation. | [4] |
| 6-OHDA-lesioned rats | MP-10 | Reduced levodopa-induced dyskinesias in a narrow dose range. | [9] |
| DAT-KO rats with severe dopamine depletion | MP-10 | Fully reversed immobility and catalepsy. | [5][6] |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE inhibitory activity.[7]
a. Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vitro Neuroinflammation Assay Using BV2 Microglial Cells
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound in a cell-based model of neuroinflammation.[4]
a. Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
This compound (test compound)
b. Protocol:
-
Culture BV2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates for NO and cytokine assays.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of NO in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Analyze the data to determine the effect of the test compound on the production of inflammatory mediators.
In Vivo Parkinson's Disease Model (MPTP-induced)
This protocol describes the induction of a Parkinson's disease-like phenotype in mice using MPTP and the evaluation of the therapeutic efficacy of this compound.[4]
a. Animals:
-
Male C57BL/6 mice (8-10 weeks old)
b. Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound (test compound)
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
c. Protocol:
-
Induce parkinsonism by administering four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Administer this compound or vehicle to the mice daily, starting 24 hours after the last MPTP injection.
-
Perform behavioral tests, such as the rotarod test and open-field test, to assess motor coordination and locomotor activity at selected time points post-MPTP injection.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis of the substantia nigra and striatum to quantify dopaminergic neuron loss (tyrosine hydroxylase staining) and microglial activation (Iba1 staining).
-
Analyze the behavioral and histological data to evaluate the neuroprotective and anti-inflammatory effects of the test compound.
Visualizations
Signaling Pathway
Caption: Proposed neuroprotective signaling pathway of this compound via PDE10A inhibition.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of PDE10a Inhibitors for Parkinsons Disease.PI is Bart Ellenbroek | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols for the Preparation of 2-(1H-pyrazol-4-yl)quinoline for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1H-pyrazol-4-yl)quinoline is a heterocyclic compound of significant interest in pharmaceutical research, serving as a key scaffold in the development of kinase inhibitors for oncology and in the synthesis of fluorescent probes for biochemical assays.[1] Its therapeutic potential is also being explored for anti-inflammatory and antimicrobial applications.[1] Successful in vivo evaluation of this and similar compounds is critically dependent on a robust synthetic protocol that yields high-purity material and a suitable formulation to ensure adequate solubility, stability, and bioavailability. Many pyrazole derivatives exhibit poor aqueous solubility, presenting a significant challenge for administration in animal models.
These application notes provide a comprehensive guide to the synthesis, purification, and formulation of this compound for in vivo studies.
Data Presentation
Table 1: Synthesis of 1H-pyrazolo[3,4-b]quinolines - Reaction Parameters
| Starting Materials | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Acetanilide derivatives | Vilsmeier-Haack, Cyclization | POCl₃, DMF, N₂H₄·H₂O | N/A | Good | --INVALID-LINK-- |
| 2-chloroquinoline-3-carbaldehydes | Cyclization | Hydrazine hydrate | Ethanol | 80-90 | --INVALID-LINK-- |
| Isatins, Diketene, Primary amines | Multicomponent Reaction | Pyrazole | Ethanol | High | --INVALID-LINK-- |
| Aniline, Diethyl ethoxymethylenemalonate | Gould-Jacob Cyclization | N/A | N/A | Good | --INVALID-LINK-- |
| [(7-chloroquinolin-4-yl)amino]chalcones | Cyclocondensation | Hydrazine derivatives | N/A | N/A | --INVALID-LINK-- |
Table 2: Example Formulation for In Vivo Oral Gavage of a Poorly Soluble Pyrazole Compound
| Component | Purpose | Example Concentration |
| Pyrazole Compound | Active Agent | Target Dose (mg/kg) |
| Dimethyl sulfoxide (DMSO) | Solubilizing Agent | 5-10% (v/v) |
| Polyethylene glycol 400 (PEG400) | Co-solvent | 40% (v/v) |
| Tween-80 | Surfactant | 5% (v/v) |
| Sterile Saline (0.9% NaCl) | Vehicle | q.s. to final volume |
This formulation is a common starting point and may require optimization for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction and Cyclization
This protocol describes a two-step synthesis adapted from general methods for preparing 1H-pyrazolo[3,4-b]quinolines.[2]
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.
-
Addition of Acetanilide: Dissolve acetanilide (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition, slowly raise the temperature to 70-80°C and heat for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. A solid precipitate of 2-chloroquinoline-3-carbaldehyde should form. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloroquinoline-3-carbaldehyde (1 eq.) from Step 1 in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid product should precipitate.
-
Purification for In Vivo Use:
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to improve purity.
-
For final purification to >98% purity required for in vivo studies, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the final product, this compound, under high vacuum.
-
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and determine the melting point.
Protocol 2: Formulation for Oral Gavage Administration
This protocol outlines the preparation of a vehicle for oral administration of the synthesized compound.
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume for the in vivo study.
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common formulation consists of 40% PEG400 and 5% Tween-80.
-
Final Dilution: Add sterile saline (0.9% NaCl) to reach the final desired volume and vortex until a clear and homogenous solution is obtained.
-
Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Notes and Protocols: Molecular Docking of 2-(1H-pyrazol-4-yl)quinoline Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 2-(1H-pyrazol-4-yl)quinoline derivatives, a promising scaffold in kinase inhibitor discovery, with key cancer-related protein targets. This document outlines the scientific context, experimental procedures, and expected outcomes for in silico analysis of these compounds.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] By targeting the ATP-binding site of specific kinases, inhibitors can block downstream signaling and induce cancer cell death. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for predicting the binding affinity and mode of action of potential inhibitors.
This document focuses on the molecular docking of derivatives of this compound with three clinically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene serine/threonine-protein kinase (BRAFV600E), and FMS-like tyrosine kinase 3 (FLT3).
Target Proteins and Signaling Pathways
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, survival, and differentiation.[3][4] Mutations that lead to the constitutive activation of EGFR are common in several cancers, making it a prime target for cancer therapy.[2]
EGFR Signaling Pathway Inhibition
BRAFV600E
BRAF is a serine/threonine-protein kinase that is a downstream effector of RAS in the MAPK/ERK signaling pathway.[5] The V600E mutation in BRAF leads to its constitutive activation, promoting uncontrolled cell growth.[6] This mutation is prevalent in melanoma and other cancers.[7]
BRAF V600E Signaling Pathway Inhibition
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem and progenitor cells.[8] Mutations such as internal tandem duplications (ITD) can cause constitutive activation of FLT3, leading to the activation of downstream pathways like STAT5 and PI3K/AKT, which promotes cell proliferation and survival in acute myeloid leukemia (AML).[9]
FLT3 Signaling Pathway Inhibition
Data Presentation
The following tables summarize the in vitro inhibitory activity and in silico molecular docking scores of representative this compound derivatives against EGFR, BRAFV600E, and FLT3.
Table 1: Inhibitory Activity and Docking Scores of Pyrazolylquinolin-2-one Derivatives against EGFR and BRAFV600E [2]
| Compound ID | Target Protein | IC50 (µM) | Docking Score (kcal/mol) |
| 4e | EGFR | 0.055 ± 0.002 | -3.226 |
| BRAFV600E | 0.068 ± 0.003 | -3.474 | |
| Erlotinib (Ref) | EGFR | 0.06 ± 0.002 | - |
| Vemurafenib (Ref) | BRAFV600E | 0.035 ± 0.001 | - |
Note: Compound 4e is a pyrazolylquinolin-2-one derivative. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Docking scores represent the predicted binding affinity.
Table 2: Inhibitory Activity of 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors against FLT3 [10]
| Compound ID | Target Protein | IC50 (nM) |
| Compound A | FLT3 | < 1 |
| Compound B | FLT3 | 1.2 |
| Quizartinib (Ref) | FLT3 | 1.1 |
Note: Compounds A and B are 3H-pyrazolo[4,3-f]quinoline derivatives. Lower IC50 values indicate higher potency.
Experimental Protocols
A generalized workflow for molecular docking is presented below, followed by detailed protocols for each step.
Molecular Docking Workflow
Protein Preparation
This protocol describes the preparation of the target protein structure for molecular docking.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, BRAF, FLT3) from the Protein Data Bank (PDB).
-
Clean the Protein Structure:
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).[11]
-
If the protein has multiple chains, retain only the chain of interest for the docking simulation.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for accurate interaction calculations.[1]
-
Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through binding pocket prediction tools.
-
Generate Grid Box: Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters for the docking simulation.
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[12]
Ligand Preparation
This protocol details the preparation of the this compound derivative for docking.
-
Obtain Ligand Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a 2D format (e.g., SDF, MOL2).[13]
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy and stable conformation. This can be done using force fields like MMFF94.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms and assign partial charges to the ligand.
-
Set Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in PDBQT Format: Save the prepared ligand structure in the PDBQT file format.[14]
Molecular Docking using AutoDock Vina
This protocol outlines the steps to perform the molecular docking simulation.
-
Prepare Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. The command will typically be: vina --config conf.txt --log log.txt.
-
Output: AutoDock Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol). A log file (e.g., log.txt) will also be created, containing the binding energy for each pose.
Analysis of Results
This protocol describes how to analyze the results of the molecular docking simulation.
-
Visualize Docking Poses: Open the protein PDBQT file and the docking output PDBQT file in a molecular visualization tool.
-
Analyze Binding Interactions: Examine the top-ranked binding pose to identify the key interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare with Experimental Data: If available, compare the predicted binding affinities and interaction patterns with experimental data (e.g., IC50 values, co-crystal structures) to validate the docking results.
-
Structure-Activity Relationship (SAR) Studies: Dock a series of related ligands to understand how different functional groups affect binding affinity and selectivity. This information is valuable for lead optimization in drug discovery.
Conclusion
Molecular docking is a powerful and indispensable tool in modern drug discovery. The protocols and data presented in these application notes provide a framework for the in silico investigation of this compound derivatives as potential kinase inhibitors. By following these detailed methodologies, researchers can effectively screen and analyze the binding of these compounds to key cancer targets, thereby accelerating the design and development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Mutated, Activated BRAF in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 9. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-pyrazol-4-yl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(1H-pyrazol-4-yl)quinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Suzuki-Miyaura coupling method, as well as other synthetic strategies.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a widely used method for forging the carbon-carbon bond between the quinoline and pyrazole rings. However, achieving high yields can be challenging.
Question 1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction between a haloquinoline and a pyrazoleboronic acid derivative. What are the potential causes and solutions?
Answer:
Low or no yield in the Suzuki coupling of haloquinolines is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include the catalyst system, base, solvent, temperature, and the stability of your reagents.
Troubleshooting Checklist:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical, particularly for less reactive haloquinolines (e.g., chloroquinolines).
-
Recommendation: Screen various palladium sources such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
-
-
Base Selection: The base is crucial for the activation of the boronic acid in the catalytic cycle.
-
Recommendation: The strength and type of base can significantly influence the reaction's success. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective. Optimization of the base for your specific substrates is often necessary.
-
-
Solvent Effects: The solvent system must ensure adequate solubility of all reactants and facilitate catalyst activity.
-
Recommendation: Common solvents include dioxane, THF, DMF, and toluene, often in aqueous mixtures. Ensure your chosen solvent is anhydrous and properly degassed to prevent catalyst deactivation.
-
-
Reaction Temperature: Inadequate temperature can result in a slow or incomplete reaction.
-
Recommendation: While some Suzuki couplings can proceed at room temperature with highly active catalysts, heating is often required, typically in the range of 80-120 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
-
Boronic Acid/Ester Instability: Boronic acids can be susceptible to decomposition, particularly through protodeboronation.
-
Recommendation: To enhance stability, consider using boronic esters, such as pinacol esters. Ensure the quality and purity of your boronic acid or ester.
-
Question 2: I am observing significant formation of a dehalogenated quinoline byproduct. How can I minimize this side reaction?
Answer:
Dehalogenation, where the halogen on the quinoline ring is replaced by a hydrogen atom, is a common side reaction.
Troubleshooting Steps:
-
Base and Solvent Choice: The selection of the base and solvent can influence the extent of this side reaction. Experiment with different bases and ensure your reaction conditions are anhydrous if appropriate for your specific protocol.
-
Catalyst System: The nature of the palladium catalyst and ligand can also play a role. In some cases, switching to a different ligand may suppress the dehalogenation pathway.
Question 3: My starting materials are consumed, but the yield of the desired product is still low, with the formation of homocoupling byproducts. What should I do?
Answer:
The formation of homocoupling products (e.g., bipyrazole or biquinoline) suggests that the cross-coupling pathway is not efficient.
Troubleshooting Steps:
-
Reaction Conditions: Re-evaluate and optimize the reaction temperature and time. Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the boronic acid derivative (e.g., 1.1-1.5 equivalents) is common.
-
Catalyst Loading: While increasing catalyst loading might seem intuitive, it can sometimes lead to more side reactions. It is often better to optimize the ligand-to-metal ratio.
Alternative Synthetic Routes
If the Suzuki-Miyaura coupling proves problematic, consider alternative synthetic strategies.
Question 4: What are some alternative methods for synthesizing the pyrazolo[3,4-b]quinoline core structure, and what are their common pitfalls?
Answer:
Several other methods can be employed, each with its own set of challenges.
-
Friedländer Annulation: This classic method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (in this case, a pyrazole derivative).
-
Common Issues: The availability of suitably substituted 2-aminobenzaldehyde or 2-aminobenzophenone precursors can be limited. Side reactions, such as self-condensation of the ketone, can occur, and regioselectivity can be an issue with unsymmetrical ketones. Traditional methods often require harsh conditions and may result in low yields.
-
Optimization: Modern variations utilize various catalysts, including Lewis acids, Brønsted acids, and ionic liquids, to improve yields and reaction conditions.[1][2][3][4] Catalyst-free methods in water have also been reported as a greener alternative.[5]
-
-
Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines, which can then be further elaborated to introduce the pyrazole moiety. Alternatively, a Vilsmeier-Haack reaction on a quinoline hydrazone can directly form the pyrazole ring.[6][7]
-
Common Issues: The Vilsmeier-Haack reagent is highly reactive and moisture-sensitive, requiring careful handling. The reaction can sometimes lead to a mixture of products if multiple formylation sites are available. Controlling the reaction temperature is crucial to avoid decomposition of the product.
-
Optimization: Careful control of stoichiometry and temperature is key. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.
-
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy and efficiency.
-
Common Issues: Finding the optimal reaction conditions (solvent, catalyst, temperature) for a specific MCR can be challenging and may require extensive screening. Yields can be highly dependent on the specific substrates used.
-
Optimization: The use of eco-friendly deep eutectic solvents has been shown to act as both a solvent and a catalyst, leading to excellent yields under mild conditions.[8]
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of pyrazoloquinolines and related compounds from various literature sources. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Pyrazole Synthesis
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Variable | [9] |
| Pd₂(dba)₃ (1.5) | SPhos | K₂CO₃ | THF/H₂O | RT | - | Low | [10] |
| XPhos Pd G4 | - | K₂CO₃ | Various | - | - | Potentially Improved | [10] |
| Pyridine-Pyrazole/Pd(II) (0.1) | - | K₂CO₃ | Ethanol/H₂O | Microwave | - | Variable | [9] |
Note: Yields are highly substrate-dependent.
Table 2: Friedländer Annulation for Quinoline Synthesis - Catalyst Comparison
| Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| None | Water | 70 | 3 h | up to 97 | [5] |
| p-Toluenesulfonic acid | Solvent-free | - | - | Good | [3] |
| Iodine | Solvent-free | - | - | Good | [3] |
| [Msim][OOCCCl₃] (0.4 mol%) | Solvent-free | - | 45 min | 99 | [1] |
| ImBu-SO₃H | Solvent-free | 50 | 30 min | 92 | [1] |
Table 3: Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines
| Catalyst/Solvent System | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Choline Chloride:Urea (1:2) | 85 | 100-110 | 90 | [8] |
| Choline Chloride:Glycerol (1:2) | 85 | 120 | 80 | [8] |
| Choline Chloride:Thiourea (1:2) | 85 | 180 | 60 | [8] |
Experimental Protocols
Below are representative, detailed methodologies for key synthetic routes. These should be adapted based on the specific substrates and laboratory equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of halo-heterocycles.
-
Reaction Setup: To an oven-dried Schlenk tube, add the haloquinoline (1.0 equiv), the pyrazoleboronic acid or pinacol ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Friedländer Annulation
This catalyst-free protocol is adapted from a green chemistry approach to quinoline synthesis.[5]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv), the pyrazole derivative with an α-methylene group (1.0-1.2 equiv), and water.
-
Reaction: Heat the mixture to 70 °C with stirring.
-
Monitoring: Monitor the reaction by TLC. The product may precipitate out of the aqueous solution upon formation.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 3: General Procedure for Vilsmeier-Haack Formylation of a Hydrazone
This protocol is for the synthesis of a 4-formyl pyrazole from a quinoline hydrazone.[7]
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath (0-5 °C), add phosphorus oxychloride (POCl₃, 3-5 equiv) dropwise to N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Reaction with Substrate: Dissolve the quinoline hydrazone (1.0 equiv) in DMF and add it to the prepared Vilsmeier reagent.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat on a water bath (typically 60-90 °C) for several hours (e.g., 8-20 hours).[7]
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms. Filter the solid, or if no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
General Synthetic Pathways to Pyrazoloquinolines
Caption: Overview of major synthetic routes to the pyrazoloquinoline scaffold.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Friedländer Synthesis of Pyrazolylquinolines
Welcome to the Technical Support Center for the Friedländer Synthesis of Pyrazolylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful synthesis of this important class of heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedländer synthesis of pyrazolylquinolines, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Suboptimal Catalyst: The chosen acid or base catalyst may not be effective for the specific pyrazolyl-substituted reactants.[1] | Catalyst Screening: Test a range of catalysts, including both Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., InCl₃, ZrCl₄, nano-crystalline sulfated zirconia).[2] For base-catalyzed reactions, consider options like potassium tert-butoxide or DBU.[3] Ionic liquids and solid-supported catalysts can also offer milder and more efficient alternatives.[4][5] |
| Harsh Reaction Conditions: High temperatures and strong acids or bases can lead to reactant decomposition or side reactions.[3] | Milder Conditions: Attempt the reaction at a lower temperature or consider using a milder catalyst. Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[6] | |
| Incomplete Reaction: The reaction may not have reached completion. | Monitoring and Time Extension: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extend the reaction time. | |
| Formation of Multiple Products (Regioisomers) | Use of Unsymmetrical Ketones: Condensation can occur on either side of the carbonyl group in an unsymmetrical ketone, leading to a mixture of regioisomers.[1] | Catalyst Control: Certain amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[3] |
| Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[3] | ||
| Temperature Optimization: The regioselectivity of the reaction can be temperature-dependent. Experiment with a range of temperatures to favor the desired isomer.[1] | ||
| Side Product Formation (e.g., Aldol Condensation) | Self-Condensation of the Ketone: Under basic conditions, the ketone reactant can undergo self-aldol condensation, reducing the yield of the desired quinoline.[3] | Use of Imines: Instead of the 2-aminoaryl ketone, its corresponding imine analogue can be used to avoid side reactions of the ketone.[3] |
| Reaction with Solvent: The solvent may not be inert under the reaction conditions. | Solvent Selection: Choose a solvent that is stable under the reaction conditions. Common choices include ethanol, toluene, or even solvent-free conditions.[3] | |
| Difficulty in Product Purification | Presence of Tarry Byproducts: Harsh reaction conditions can lead to the formation of polymeric or tarry materials that complicate purification. | Milder Reaction Conditions: Employing milder catalysts and lower temperatures can minimize the formation of hard-to-remove byproducts.[3] |
| Similar Polarity of Product and Starting Materials: If the product and starting materials have similar polarities, separation by column chromatography can be challenging. | Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. | |
| Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Friedländer synthesis of pyrazolylquinolines?
A1: The synthesis generally involves the condensation of a 2-aminoaryl aldehyde or ketone that contains a pyrazole moiety with a carbonyl compound that has a reactive α-methylene group.[7][8] Alternatively, a pyrazole derivative with an active methylene group can be reacted with a 2-aminoaryl aldehyde or ketone.
Q2: How do I choose the right catalyst for my reaction?
A2: The optimal catalyst depends on the specific substrates. It is often necessary to screen a variety of catalysts.[4] For many substituted quinoline syntheses, Lewis acids like InCl₃ or solid acid catalysts such as nano-crystalline sulfated zirconia have shown high efficiency.[2] In some cases, milder Brønsted acids like p-toluenesulfonic acid are effective.[3]
Q3: What are the advantages of using microwave irradiation for this synthesis?
A3: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles compared to conventional heating methods.[6]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free conditions are often a viable and environmentally friendly option for the Friedländer synthesis.[5] This can be particularly effective when combined with solid-supported catalysts or microwave irradiation.
Q5: How can I improve the regioselectivity of the reaction with an unsymmetrical ketone?
A5: Regioselectivity can be influenced by several factors.[1] Experimenting with different catalysts, such as specific amine catalysts or ionic liquids, can favor the formation of one isomer.[3] Additionally, optimizing the reaction temperature can also control the regiochemical outcome.[1]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of substituted quinolines in reactions analogous to or representative of the Friedländer synthesis of pyrazolylquinolines.
Table 1: Effect of Various Catalysts on Quinoline Synthesis
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | Montmorillonite K-10 | Ethanol | Reflux | 1.5 h | 75 | [2] |
| 2 | 2-Aminobenzophenone | Ethyl acetoacetate | Zeolite (ZMS-5) | Ethanol | Reflux | 1.5 h | 83 | [2] |
| 3 | 2-Aminobenzophenone | Ethyl acetoacetate | Nano-crystalline Sulfated Zirconia | Ethanol | Reflux | 1.0 h | 89 | [2] |
| 4 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | CuBTC (MOF) | Solvent-free | 80 | 8 h | >95 | [9] |
| 5 | 2-Aminobenzophenone | Dimedone | Ceric Ammonium Nitrate (10) | Dichloromethane | Ambient | 45 min | 92 | [10] |
Table 2: Influence of Solvent on the Yield of a Substituted Quinoline
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Aminoacetophenone | Ethyl acetoacetate | P₂O₅/SiO₂ | Solvent-free | 80 | 15 | 93 |
| 2 | 2-Aminoacetophenone | Ethyl acetoacetate | P₂O₅/SiO₂ | Ethanol | Reflux | 300 | 81 |
| 3 | 2-Aminoacetophenone | Ethyl acetoacetate | P₂O₅/SiO₂ | Chloroform | Reflux | 480 | 40 |
| 4 | 2-Aminoacetophenone | Ethyl acetoacetate | P₂O₅/SiO₂ | Acetonitrile | Reflux | 300 | 76 |
| 5 | 2-Aminoacetophenone | Ethyl acetoacetate | P₂O₅/SiO₂ | Tetrahydrofuran | Reflux | 300 | 64 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline [2]
This protocol describes a general method for the synthesis of a polysubstituted quinoline using a solid acid catalyst.
Materials:
-
2-Aminoarylketone (e.g., 2-aminobenzophenone) (1 mmol)
-
β-Keto ester (e.g., ethyl acetoacetate) (1.2 mmol)
-
Nano-crystalline sulfated zirconia (SZ) (0.1 g)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the 2-aminoarylketone (1 mmol), β-keto ester (1.2 mmol), and nano-crystalline sulfated zirconia (0.1 g) in ethanol (10 mL).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture and wash it with ethanol. The catalyst can be dried and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazolylquinoline.
Visual Diagrams
Caption: Experimental workflow for the Friedländer synthesis of pyrazolylquinolines.
Caption: Mechanistic pathways of the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2-(1H-pyrazol-4-yl)quinoline for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting for researchers encountering solubility issues with 2-(1H-pyrazol-4-yl)quinoline in biological assays. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols and illustrative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing low aqueous solubility. Why is this the case?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline ring system is largely hydrophobic, and the pyrazole moiety also contributes to the compound's lipophilicity. Strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to effectively solvate individual molecules, thus limiting solubility. Many kinase inhibitors with similar heterocyclic scaffolds face this challenge.
Q2: I'm observing precipitate in my cell-based assay after adding the compound from a DMSO stock. What's happening?
A2: This is a common phenomenon known as "solvent-shifting" or "precipitation upon dilution." While this compound may be readily soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous-based cell culture medium. The DMSO disperses, and the compound crashes out of the solution once it exceeds its thermodynamic solubility limit in the final aqueous environment. This can lead to inaccurate and irreproducible results in your assay.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The tolerance for DMSO is cell line and assay-dependent. A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[2] It is always recommended to run a vehicle control with the same final concentration of DMSO to assess its effect on your specific experimental system.
Q4: How can I improve the solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of your compound. The most common and effective methods for laboratory-scale experiments include:
-
pH Adjustment: As a weakly basic compound, the solubility of this compound can often be increased by lowering the pH of the aqueous buffer.
-
Co-solvency: Using a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can significantly improve its apparent aqueous solubility.
The choice of method will depend on the specific requirements and constraints of your biological assay.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Wells
Symptoms:
-
Visible particulate matter or cloudiness in the wells of your assay plate.
-
Inconsistent or non-reproducible data, particularly at higher compound concentrations.
-
Lower than expected biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent IC50 Values in Kinase Assays
Symptoms:
-
High variability in IC50 values between experimental runs.
-
Steep or shallow dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility for a hypothetical quinoline-based kinase inhibitor, such as this compound, using various techniques. These values are illustrative, and the optimal method must be determined empirically.
| Method | Conditions | Hypothetical Starting Solubility (µg/mL) | Hypothetical Final Solubility (µg/mL) | Fold Increase | Considerations |
| pH Adjustment | pH 5.0 Buffer | 1 | 15 | 15 | Final pH must be compatible with the assay system. |
| Co-solvency | 10% PEG 400 in Water | 1 | 50 | 50 | Co-solvent concentration needs to be optimized for the assay.[2] |
| Cyclodextrin Complexation | 50 mM HP-β-CD | 1 | 100 | 100 | Potential for cyclodextrin to interfere with the assay. |
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility
This protocol outlines a method to determine the solubility of this compound across a range of pH values.[3]
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer in separate glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.
Protocol 2: Solubility Enhancement using a Co-solvent (PEG 400)
This protocol describes how to prepare a stock solution of this compound in a co-solvent for use in biological assays.[2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.
-
Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.
-
Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.
-
Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.
-
Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before reading the results.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol provides a method for preparing an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).[4]
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Complexation in Solution:
-
Dissolve the HP-β-CD in the desired aqueous buffer with stirring.
-
Add the powdered this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-72 hours, protected from light.
-
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis). The increase in concentration compared to the compound's intrinsic solubility in the same buffer represents the enhancement due to complexation.
-
Assay Application: Use the filtered complex solution directly in your biological assay or as a stock for further dilutions in the same buffer.
Biological Context: Kinase Inhibition
This compound and its derivatives are often investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6] Dysregulation of kinases is a hallmark of many diseases, including cancer. Two potential kinase targets for this class of compounds are FLT3 and Haspin.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[5][7] Activating mutations in FLT3 are common in acute myeloid leukemia (AML).
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Haspin Kinase Signaling Pathway
Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[8] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.
Caption: Simplified Haspin kinase signaling pathway during mitosis.
References
- 1. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility and stability issues of pyrazole-substituted quinolines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the common solubility and stability challenges encountered when working with pyrazole-substituted quinolines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole-substituted quinoline compound shows very low aqueous solubility. What are the initial steps to improve it?
A1: Low aqueous solubility is a common issue with planar, aromatic heterocyclic compounds like pyrazole-substituted quinolines. Here’s a step-by-step approach to address this:
-
pH Modification: The initial and most straightforward approach is to determine the compound's pKa and assess its solubility at different pH values. Since quinolines and pyrazoles contain nitrogen atoms, they can often be protonated to form more soluble salts. Experiment with a range of buffers to find the optimal pH for dissolution.
-
Co-solvent Systems: If pH adjustment is insufficient, employing co-solvents can significantly enhance solubility. Common choices include DMSO, DMF, ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and incrementally increase it to find a balance between solubility and potential toxicity or interference in biological assays.
-
Use of Surfactants: Surfactants can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility. Tween® 80 and sodium lauryl sulfate (SLS) are common examples.
Q2: How can I perform a quick solubility assessment for a new pyrazole-substituted quinoline derivative?
A2: A kinetic solubility assay using nephelometry is a rapid method for early-stage assessment. This involves preparing a high-concentration stock solution of your compound in DMSO and then diluting it into an aqueous buffer. The point at which the compound precipitates is detected by light scattering.
For a more precise measurement, a thermodynamic solubility test is recommended. This involves equilibrating an excess amount of the solid compound in the solvent of interest (e.g., water, buffer) for an extended period (typically 24-48 hours) to ensure saturation. The supernatant is then filtered and analyzed by a suitable method like HPLC-UV to determine the concentration of the dissolved compound.
Q3: My compound appears to degrade in solution over time, especially under light. How can I assess and prevent this instability?
A3: Pyrazole-substituted quinolines can be susceptible to photodegradation and oxidative degradation.
-
Assessment: To assess photostability, expose a solution of your compound to a controlled light source (e.g., a xenon lamp in a photostability chamber) alongside a control sample stored in the dark. Analyze samples at various time points using HPLC to quantify the remaining parent compound and identify any degradation products.
-
Prevention:
-
Light Protection: Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Antioxidants: If oxidative degradation is suspected, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.
-
pH and Buffer: The stability of a compound can be highly pH-dependent. Conduct stability studies across a range of pH values to identify the optimal pH for storage and experimental use.
-
Q4: I am observing inconsistent results in my biological assays. Could this be related to the compound's solubility or stability?
A4: Absolutely. Poor solubility can lead to compound precipitation in the assay medium, resulting in a lower effective concentration and thus, inaccurate and variable results. Similarly, if the compound degrades during the assay incubation period, the apparent activity will be diminished.
-
Troubleshooting Steps:
-
Visually Inspect: Check for any signs of precipitation in your assay plates or tubes.
-
Pre-dissolution: Ensure your compound is fully dissolved in a suitable stock solvent (like DMSO) before diluting it into the aqueous assay buffer.
-
Run a Stability Check: Analyze the concentration of your compound in the assay medium at the beginning (t=0) and at the end of the incubation period to check for degradation.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to all wells to initiate precipitation.
-
Measurement: Immediately measure the light scattering of the solutions at a suitable wavelength (e.g., 620 nm) using a nephelometer or a plate reader with this capability.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Protocol 2: Forced Degradation Study for Stability Assessment
-
Sample Preparation: Prepare solutions of the pyrazole-substituted quinoline (e.g., at 1 mg/mL) under several conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store at 60°C
-
Photolytic: Expose to UV/Vis light (e.g., ICH Q1B option 2)
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours). Keep control samples protected from the stress condition.
-
Analysis: At set time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Quantitative Data Summary
Table 1: Solubility of Representative Pyrazole-Substituted Quinolines in Various Solvents
| Compound ID | Aqueous Buffer (pH 7.4) | 10% DMSO (aq.) | 10% PEG400 (aq.) | SIFsp (pH 6.5) |
| PSQ-A | < 1 µg/mL | 15 µg/mL | 22 µg/mL | < 2 µg/mL |
| PSQ-B | 5 µg/mL | 45 µg/mL | 68 µg/mL | 8 µg/mL |
| PSQ-C | 0.5 µg/mL | 8 µg/mL | 12 µg/mL | < 1 µg/mL |
SIFsp: Simulated Intestinal Fluid (fasted state) without enzymes.
Table 2: Stability of PSQ-B under Forced Degradation Conditions (24h)
| Condition | % Degradation | Major Degradant Peak (Retention Time) |
| 0.1 M HCl | < 2% | Not Applicable |
| 0.1 M NaOH | 15.4% | 4.8 min |
| 3% H₂O₂ | 28.1% | 5.2 min |
| Heat (60°C) | 5.6% | 4.8 min |
| Photolytic | 45.7% | 6.1 min |
Visual Guides
Caption: Decision workflow for addressing low aqueous solubility.
Caption: Workflow for a forced degradation stability study.
Technical Support Center: Optimization of Kinase Inhibition Assays Using Pyrazolylquinoline Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing kinase inhibition assays involving pyrazolylquinoline compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrazolylquinoline compound is poorly soluble in the aqueous assay buffer. How can I improve its solubility?
A1: Poor solubility is a common issue with small molecule inhibitors like pyrazolylquinolines.[1][2] Here are several strategies to address this:
-
Co-solvents: Initially, dissolve your compound in an organic solvent such as DMSO to create a high-concentration stock solution.[1][2] Subsequently, dilute this stock into the aqueous assay buffer, ensuring the final concentration of the organic solvent remains low (typically ≤1%) to prevent interference with kinase activity.[1]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[2] Experimenting with a range of pH values in your buffer system may enhance the solubility of your pyrazolylquinoline compound.[1]
-
Sonication: Brief sonication can help break down compound aggregates and improve dissolution in the assay buffer.[1]
-
Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments, as compounds can precipitate over time, especially with repeated freeze-thaw cycles.[1]
Q2: I am observing a high background signal in my kinase assay. What are the potential causes and solutions?
A2: A high background signal can obscure the true inhibitory effects of your compound. Potential sources and solutions include:
-
ATP Contamination: Ensure that all reagents, particularly substrate preparations, are free of contaminating ATP.[1]
-
Enzyme Autophosphorylation: Some kinases can phosphorylate themselves, contributing to the background signal.[1][3] Consider reducing the kinase concentration or the reaction time to minimize this effect.[1]
-
Non-specific Substrate Phosphorylation: The kinase may be phosphorylating other components in the reaction mixture. Using highly pure substrates can help mitigate this issue.[1]
-
Assay Plate Interference: Certain types of microplates can contribute to background fluorescence or luminescence. Testing different plate types, such as low-binding plates, may be beneficial.[1]
-
Compound Interference: The pyrazolylquinoline compound itself might interfere with the detection method (e.g., fluorescence quenching).[4] To test for this, run a control experiment without the kinase to see if the compound alone generates a signal.[1]
Q3: The IC50 values for my pyrazolylquinoline inhibitor are inconsistent between experiments. How can I improve reproducibility?
A3: Poor reproducibility of IC50 values is a common challenge in kinase assays. Key factors to consider are:
-
Reagent Variability: Ensure the purity and activity of your kinase preparation, as contaminating kinases can lead to false positives. The specific activity of the enzyme can also vary between batches.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the measured IC50 value. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[1]
-
Incubation Times: If the kinase reaction proceeds for too long, it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where substrate conversion is typically below 20%.
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells and plates, as it can affect kinase activity.
Q4: My pyrazolylquinoline compound is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the reason for this discrepancy?
A4: A lack of correlation between biochemical and cellular activity is a frequent hurdle in drug discovery.[5] Several factors can contribute to this:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[5]
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to inhibit the target kinase.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[6]
-
Cellular ATP Concentration: Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays.[5] This can make ATP-competitive inhibitors appear less potent in a cellular context.[5]
-
Off-Target Effects: The compound might be hitting other kinases or cellular targets that counteract its intended effect.[7][8]
Troubleshooting Guides
Problem 1: No or Low Inhibition Observed
If your pyrazolylquinoline compound shows minimal or no inhibition even at high concentrations, consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Integrity/Solubility | Verify compound identity and purity (e.g., via mass spectrometry). Prepare fresh stock solutions in 100% DMSO and visually inspect for precipitation upon dilution into assay buffer.[1][5] | A clear solution with no visible precipitate. |
| Incorrect ATP Concentration | Optimize the ATP concentration to be at or near the Km value for the kinase to increase sensitivity to ATP-competitive inhibitors.[1] | Increased assay sensitivity to the inhibitor. |
| Inactive Enzyme | Confirm the activity of your kinase preparation using a known potent inhibitor as a positive control.[5] | The positive control inhibitor shows the expected level of inhibition. |
| Suboptimal Substrate Concentration | Titrate the substrate concentration to ensure the reaction rate is not limited.[1] | An improved signal-to-background ratio and a wider dynamic range. |
Problem 2: High Variability Between Replicates
High variability between replicate wells can compromise the reliability of your data.[5] Here’s how to address it:
| Potential Cause | Recommended Action | Expected Outcome |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and perform thorough but gentle mixing.[5] | Reduced coefficient of variation (CV%) between replicate wells. |
| Edge Effects | Avoid using the outermost wells of the microplate for experimental samples, as evaporation can concentrate reagents. Fill these wells with buffer to create a humidity barrier.[5] | More consistent results across the plate. |
| Reagent Instability | Aliquot reagents such as the kinase and ATP into single-use volumes upon receipt to avoid multiple freeze-thaw cycles.[5] | Consistent reagent performance across experiments. |
Data Presentation: Inhibitory Activity of Pyrazolylquinoline and Related Pyrazole Compounds
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazolylquinoline and other pyrazole-based compounds against various kinases.
Table 1: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives [9]
| Compound | Target Kinase | IC50 (nM) |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
| 3a | CLK1 | 101 |
| 3a | Haspin | 167 |
Table 2: Inhibitory Activity of Pyrazole-Based Compounds Against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [10] |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [10] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [11] |
| Compound 10 | Bcr-Abl | 14.2 | K562 (leukemia) | 0.27 | [10] |
| Compound 24 | CDK1 | 2380 | HepG2 (liver) | 0.05 | [10] |
| Compound 25 | CDK1 | 1520 | HCT116 (colon) | 0.035 | [10] |
| AZD1152 | Aurora B | <1 | - | - | [12] |
| Compound 10q | FLT3 | 230 | MV4-11 (AML) | 0.28 | [13] |
Experimental Protocols
General Protocol for a Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol provides a general framework for measuring the inhibitory activity of pyrazolylquinoline compounds by quantifying the amount of ADP produced in a kinase reaction.[14]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Pyrazolylquinoline test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, flat-bottom 384-well plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolylquinoline compounds in DMSO.
-
Assay Plate Preparation: Add 5 µL of the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.[14]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[14]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[14]
-
Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[14]
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[14]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and, therefore, inversely proportional to the extent of kinase inhibition.[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol for a Cell-Based Western Blot Assay to Assess Target Inhibition
This protocol describes how to determine if a pyrazolylquinoline compound inhibits the phosphorylation of a specific downstream target of a kinase within a cellular context.[15]
Procedure:
-
Cell Culture and Treatment: Seed cells and treat them with various concentrations of the pyrazolylquinoline inhibitor for a specified time.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[15]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein. A loading control (e.g., total protein or a housekeeping gene) should be used for normalization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Overcoming challenges in the purification of 2-(1H-pyrazol-4-yl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1H-pyrazol-4-yl)quinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a molecule containing both a basic quinoline ring and a pyrazole moiety.
Issue 1: Product Decomposition or Low Recovery during Silica Gel Column Chromatography
-
Question: I am observing significant product loss or the appearance of new, unwanted spots on my TLC after running a silica gel column. What is causing this and how can I prevent it?
-
Answer: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or acid-catalyzed decomposition.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in the chosen eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine, before packing the column.[1]
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a less acidic support and is an excellent alternative for purifying basic compounds.[1]
-
Reversed-Phase Silica (C18): If the compound and its impurities have suitable polarity, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be highly effective.[1]
-
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the acidic stationary phase.
-
Issue 2: Streaking or Tailing of the Product Spot on TLC and Poor Separation
-
Question: My compound is streaking badly on the TLC plate, and this is leading to broad peaks and poor separation during column chromatography. How can I achieve sharp, well-defined spots and peaks?
-
Answer: Tailing is a common issue for nitrogen-containing heterocycles on silica gel. It is caused by the strong, non-ideal interactions between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups of the silica.[1]
Solutions:
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small percentage (0.5-2%) of a basic modifier like triethylamine or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% NEt₃). The modifier competes with your product for the active sites on the silica, leading to a more symmetrical peak shape.[1]
-
Switch to a Less Acidic System: As mentioned in Issue 1, switching to a neutral or basic alumina column can also resolve tailing issues.
-
Issue 3: The Compound is "Oiling Out" Instead of Crystallizing During Recrystallization
-
Question: I've concentrated the solution for recrystallization, but instead of forming crystals, my product is separating as an oil. What should I do?
-
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated with impurities.[2]
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level, allowing crystallization to occur at a lower temperature (below the compound's melting point).[2]
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling often promotes oil formation.[2]
-
Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) in which the compound is insoluble until persistent turbidity is observed. Then, allow it to cool slowly.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Data Summary Tables
Table 1: Troubleshooting Summary for Column Chromatography
| Problem | Probable Cause | Recommended Solution |
| Product Decomposition | Acidic nature of silica gel reacting with the basic quinoline nitrogen. | Use deactivated silica (add 1% NEt₃ to eluent), or switch to neutral/basic alumina.[1] |
| Streaking/Tailing | Strong interaction between the basic compound and acidic silanol groups. | Add a basic modifier (0.5-2% triethylamine or pyridine) to the eluent.[1] |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the eluent system using TLC. A common starting point is Hexane/Ethyl Acetate or Dichloromethane/Methanol. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different solvent system or switch the stationary phase (e.g., from silica to alumina or C18). |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System Class | Examples | Notes |
| Column Chromatography (Normal Phase) | Non-polar / Polar Aprotic | Hexane / Ethyl AcetateDichloromethane / Methanol | Add 0.5-2% triethylamine to prevent streaking.[1] |
| Column Chromatography (Reversed Phase) | Polar | Acetonitrile / WaterMethanol / Water | Useful if normal phase fails; no base additive needed. |
| Recrystallization | Single Solvents | Ethanol, Methanol, Isopropanol, Ethyl Acetate.[2] | The compound should be soluble when hot and insoluble when cold. |
| Recrystallization | Mixed-Solvent Systems | Ethanol / WaterDichloromethane / Hexane | Dissolve in a "good" solvent, then add a "poor" solvent until cloudy.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Eluent: Based on TLC analysis, prepare the mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel (100-200 mesh) into a beaker. Add the prepared eluent and stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elute the Compound: Begin elution with the prepared mobile phase, collecting fractions. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Mixed-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol) with stirring until the solid just dissolves.[2]
-
Add Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently turbid. If too much anti-solvent is added, clarify it by adding a few drops of the hot "good" solvent.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 20-30 minutes.[2]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualized Workflows and Logic
References
Technical Support Center: Enhancing Oral Bioavailability of Pyrazolo-Pyridone Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of pyrazolo-pyridone inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Poor Aqueous Solubility of a Newly Synthesized Pyrazolo-Pyridone Inhibitor.
-
Question: My novel pyrazolo-pyridone inhibitor exhibits potent in vitro activity but has extremely low aqueous solubility, hindering further development. What initial steps can I take to address this?
-
Answer: Poor aqueous solubility is a common challenge with pyrazolo-pyridone inhibitors.[1][2] A multi-pronged approach involving both chemical modification and formulation strategies is often necessary. Here’s a troubleshooting guide:
-
Structural Modification:
-
Introduce Ionizable Polar Substituents: Replacing a methyl pyrazole group with ionizable polar substituents can dramatically improve aqueous solubility without negatively impacting target binding or activity.[1][2]
-
Structure-Activity Relationship (SAR) Analysis: Systematically explore the effects of different substituents on solubility and activity. Be mindful that while some polar substituents may improve solubility, they might not be favored for binding.[1][3]
-
-
Initial Formulation Strategies:
-
Co-solvents and Surfactants: Traditional methods like using co-solvents or surfactants can provide a preliminary assessment of solubility enhancement.[4]
-
pH Adjustment: Determine the pKa of your compound. For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[5]
-
-
In Vitro Solubility Assessment:
-
Kinetic and Thermodynamic Solubility Assays: Perform these assays to quantify the extent of solubility improvement with different approaches.
-
-
Issue 2: High In Vitro Clearance and Poor Metabolic Stability.
-
Question: My pyrazolo-pyridone inhibitor shows high clearance in liver microsomal stability assays, suggesting rapid metabolism. How can I improve its metabolic stability?
-
Answer: High clearance is a significant hurdle for achieving adequate oral bioavailability.[1][6] Here’s how to troubleshoot this issue:
-
Metabolite Identification:
-
Incubate with Liver Microsomes: Use liver microsomes (human, rat, mouse) to identify the primary sites of metabolism on your compound.
-
LC-MS/MS Analysis: Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites.
-
-
Structural Modification to Block Metabolism:
-
Deuteration: If a specific site of oxidative metabolism is identified, replacing hydrogen atoms with deuterium at that position can slow down metabolism due to the kinetic isotope effect.
-
Introduction of Blocking Groups: Introduce metabolically stable groups (e.g., fluorine atoms) at or near the site of metabolism to sterically hinder enzymatic attack.[1] While generally tolerated, be aware that fluorination can sometimes decrease potency.[1][2]
-
-
In Vitro Stability Re-evaluation:
-
Microsomal Stability Assay: Re-assess the metabolic stability of the modified compounds using the same microsomal stability assay to confirm improvement.
-
-
Issue 3: Low Permeability in Caco-2 Assays.
-
Question: My pyrazolo-pyridone inhibitor has good solubility and metabolic stability but exhibits low permeability in a Caco-2 permeability assay, suggesting poor absorption. What strategies can I employ to improve its permeability?
-
Answer: Low intestinal permeability can be a major limiting factor for oral bioavailability.[7] Here are some troubleshooting steps:
-
Physicochemical Property Analysis:
-
Lipophilicity (LogP/LogD): Measure the lipophilicity of your compound. Optimal lipophilicity is crucial for passive diffusion across the intestinal membrane. Very high or very low lipophilicity can be detrimental.
-
Polar Surface Area (PSA): Calculate the PSA. A high PSA (>140 Ų) is often associated with poor permeability.[8]
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization in the gastrointestinal tract and improve absorption.[9][10]
-
Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspensions) can increase the surface area for dissolution and improve absorption.[7][10]
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and bioavailability.[7][10]
-
-
Use of Permeation Enhancers:
-
Co-administration: While requiring careful safety evaluation, co-administering certain excipients that act as permeation enhancers can be explored.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the oral bioavailability of pyrazolo-pyridone inhibitors?
A1: The oral bioavailability of pyrazolo-pyridone inhibitors is governed by a combination of physicochemical properties, including:
-
Aqueous Solubility: Essential for the drug to dissolve in the gastrointestinal fluids before it can be absorbed.[7]
-
Lipophilicity (LogP/LogD): A measure of the drug's ability to partition between a lipid and an aqueous phase, which is critical for crossing cell membranes.[8]
-
Permeability: The ability of the drug to pass through the intestinal epithelium.[7]
-
Metabolic Stability: Resistance to degradation by metabolic enzymes, primarily in the liver and gut wall.[1][11]
-
Molecular Size and Shape: These factors can influence both permeability and binding to efflux transporters.
-
Ionization (pKa): The pKa of a drug determines its charge at different pH values in the gastrointestinal tract, which in turn affects its solubility and permeability.[5]
Q2: What in vitro models are essential for evaluating the oral bioavailability of pyrazolo-pyridone inhibitors?
A2: A standard suite of in vitro models is crucial for the early assessment of oral bioavailability. These include:
-
Solubility Assays: To determine the kinetic and thermodynamic solubility in various biorelevant media.
-
Liver Microsomal Stability Assay: To predict hepatic clearance and metabolic stability.[1][11]
-
Caco-2 Permeability Assay: A cell-based model to assess intestinal permeability and identify potential substrates for efflux transporters like P-glycoprotein.[12]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to evaluate passive permeability.[13]
Q3: How can I establish an in vitro-in vivo correlation (IVIVC) for my pyrazolo-pyridone inhibitors?
A3: Establishing an IVIVC is crucial for confidently selecting optimized compounds for in vivo studies.[1][2] This can be achieved by:
-
Systematically gathering in vitro data on solubility, microsomal stability, and permeability for a series of analogs.
-
Conducting in vivo pharmacokinetic (PK) studies in animal models (e.g., mice) for a representative set of these compounds.[1][14]
-
Correlating the in vitro parameters with the observed in vivo PK parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), and area under the curve (AUC).[1][2]
Q4: What are some successful examples of enhancing the oral bioavailability of pyrazolo-pyridone inhibitors?
A4: A notable case study involved the optimization of a pyrazolo-pyridone inhibitor of the DCN1-UBE2M interaction.[1][2] The initial lead compound had poor oral bioavailability (15%) and was rapidly cleared.[1][2] The successful strategies employed included:
-
Structural Modification: Substitution of a methyl pyrazole with ionizable polar substituents dramatically improved aqueous solubility.[1][2]
-
Metabolic Stabilization: Modifications were made to suppress oxidative metabolism and reduce in vivo clearance.[1]
-
Improved Pharmacophore: Refinements to the pharmacophore led to the identification of a compound with a 25-fold improved plasma exposure and excellent oral bioavailability, allowing for sustained plasma concentrations above its biochemical IC90 for 24 hours after a single oral dose in mice.[1][2]
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Pyrazolo-Pyridone Inhibitors
| Compound | Oral Bioavailability (F%) | Cmax (µM) at 50 mg/kg oral dose | In Vitro Intrinsic Clearance (mL/min/kg) | In Vivo Plasma Clearance (mL/min/kg) |
| Compound 2 (Initial Lead) | 15 | 0.36 | 44.9 | 86.5 |
| Compound 40 (Optimized) | - (Significantly Improved) | - (Significantly Improved) | - (Reduced) | - (Reduced) |
Data adapted from a study on DCN1-UBE2M inhibitors.[1][2] A 25-fold improvement in plasma exposure (AUC) was observed for compound 40 compared to compound 2.
Experimental Protocols
Protocol 1: Mouse Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) with mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH (final concentration, e.g., 1 mM) to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing:
-
Oral (PO): Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous (IV): Administer the compound via tail vein injection at a lower dose (e.g., 15 mg/kg) to determine clearance and volume of distribution.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.
Visualizations
Caption: Iterative workflow for optimizing oral bioavailability.
Caption: Key factors influencing oral bioavailability.
References
- 1. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
Minimizing side product formation in the synthesis of quinoline derivatives
Welcome, researchers, scientists, and drug development professionals. This technical support center is your comprehensive resource for troubleshooting and optimizing the synthesis of quinoline derivatives. Here, you will find detailed guides and frequently asked questions (FAQs) designed to help you overcome common challenges, minimize side product formation, and improve the overall yield and purity of your target compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during common quinoline synthesis reactions.
Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. However, it is often plagued by side reactions.
Q1: My Doebner-von Miller reaction is producing a large amount of tar and polymeric material, resulting in a low yield. What is the cause, and how can I prevent this?
A1: Tar formation is the most common issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] Here are several strategies to mitigate this:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[2]
-
Use of a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1][3]
-
In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in the reaction mixture via an aldol condensation (the Beyer method) can maintain a low concentration of this reactive species and suppress polymerization.
-
Optimize Acid Catalyst: The strength and concentration of the acid catalyst influence the rate of polymerization. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[1]
-
Temperature Control: While heating is often necessary, excessive temperatures can promote polymerization. Maintain the lowest effective temperature to facilitate the desired reaction while minimizing side reactions.[1]
Q2: I am using a substituted aniline in my Doebner-von Miller reaction and observing a very low yield. What could be the problem?
A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction's success. Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields.[3] For such substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, or consider a more effective catalytic system.[3]
Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Q1: I am getting a mixture of regioisomers in my Friedländer synthesis when using an unsymmetrical ketone. How can I control the regioselectivity?
A1: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis.[4] Several factors can be optimized to favor the formation of a single isomer:
-
Catalyst Choice: The choice of an appropriate amine catalyst can help direct the condensation to one side of the ketone.[4]
-
Introduction of a Phosphoryl Group: Placing a phosphoryl group on the α-carbon of the ketone can effectively control the regioselectivity.[4]
-
Use of Ionic Liquids: Certain ionic liquids have been shown to improve the regioselectivity of the Friedländer synthesis.[4]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can also influence the regiochemical outcome.[5]
Q2: My Friedländer synthesis is suffering from low yields due to the self-condensation of the ketone reactant. How can I minimize this side reaction?
A2: The aldol self-condensation of the ketone is a frequent side reaction, especially under basic conditions.[4] To address this, consider the following:
-
Use an Imine Analog: To avoid aldol condensation, particularly under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[4]
-
Milder Reaction Conditions: Employing milder reaction conditions, such as using a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[4]
-
Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and favor the desired reaction with the 2-aminoaryl carbonyl compound.
Combes Synthesis
The Combes synthesis is used to produce 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.
Q1: I am obtaining a mixture of undesired regioisomers when using an unsymmetrical β-diketone in the Combes synthesis. How can I improve the selectivity?
A1: The formation of regioisomers is a key challenge with unsymmetrical β-diketones in the Combes synthesis. The regioselectivity is influenced by both steric and electronic factors of the substituents on both the aniline and the β-diketone.[6]
-
Steric Effects: Increasing the bulk of the R group on the diketone can favor the formation of one regioisomer over the other.[6] The steric effects of the substituents play a more significant role in the rate-determining electrophilic aromatic annulation step.[6]
-
Electronic Effects: The electronic nature of the substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines can lead to the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may favor the 4-CF₃ regioisomer in certain cases.[6]
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.
Q1: My Conrad-Limpach synthesis is giving a low yield. What are the critical parameters to optimize?
A1: The Conrad-Limpach synthesis is highly dependent on the reaction conditions, particularly for the high-temperature cyclization step.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving high yields in the thermal cyclization step, which typically requires temperatures around 250 °C.[7] While mineral oil and diphenyl ether are traditionally used, less hazardous alternatives like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol have been shown to give good yields.[8]
-
Temperature Control: The yield generally increases with the reaction temperature, up to an optimal point.[8] Careful control of the high temperature is essential to drive the cyclization to completion without causing decomposition.[9]
-
Acid Catalysis: The initial formation of the β-aminoacrylate intermediate is often catalyzed by a small amount of acid.[7] The subsequent cyclization also involves tautomerizations that are acid-catalyzed.[9]
Data Presentation
The following tables summarize quantitative data to aid in the optimization of your quinoline synthesis.
Table 1: Effect of Catalyst on the Yield of the Doebner-von Miller Reaction
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl | Toluene | 24 | 15 |
| 2 | HCl | CH₂Cl₂ | 48 | 0 |
| 3 | HCl (gas) | Toluene | 24 | 0 |
| 4 | H₂SO₄ | Toluene | 24 | 0 |
| 5 | TFA | - | 12 | 61 |
| 6 | TFA | Toluene | 12 | 35 |
Data extracted from a study on the synthesis of 2-carboxy-4-phenylquinoline.[2]
Table 2: Effect of Different Catalytic Systems on the Friedländer Synthesis
| Entry | Catalyst | Condition | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 150-220 °C | - | Varies |
| 2 | p-TsOH | Solvent-free, 80 °C | 0.5-2 | 85-95 |
| 3 | Iodine | Solvent-free, 80 °C | 1-2.5 | 82-94 |
| 4 | Nd(NO₃)₃·6H₂O | Reflux | 2-4 | 88-95 |
| 5 | Silver Phosphotungstate | Reflux | 3-5 | 85-92 |
This table summarizes data from various sources on the synthesis of polysubstituted quinolines.[10]
Table 3: Solvent Effect on the Yield of the Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 30 |
| Propyl Benzoate | 231 | 49 |
| Iso-butyl Benzoate | 240 | 66 |
| Mineral Oil | >275 | 50 |
| Diphenyl Ether | 259 | 55 |
| Dowtherm A | 257 | 60 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 62 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
Data from a study on the synthesis of a 4-hydroxyquinoline derivative.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments and purification techniques.
Protocol 1: High-Yield Synthesis of 2-Methylquinoline (Doebner-von Miller) with Minimized Byproduct Formation
This protocol incorporates measures to reduce tar formation.[2]
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride
-
Calcium Hydroxide (slaked lime)
-
Chloroform
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The slow addition and low temperature help to control the exothermic reaction and minimize the polymerization of the in situ formed crotonaldehyde.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with the water.
-
Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline) and extract the aqueous layer with chloroform to recover any dissolved product.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: General Procedure for Friedländer Synthesis
This protocol describes a general procedure for the acid- or base-catalyzed synthesis of a substituted quinoline.[11]
Materials:
-
o-aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., trifluoromethanesulfonic acid, potassium tert-butoxide)
-
Solvent (e.g., alcohol, or solvent-free)
Procedure:
-
Combine the o-aminoaryl aldehyde or ketone and the carbonyl compound in a suitable reaction vessel.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture under reflux or at a specific temperature for the required time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, filter and wash with a suitable solvent.
-
If the product is in solution, perform an appropriate work-up, which may include extraction and solvent evaporation.
-
Purify the crude product by recrystallization, column chromatography, or distillation.
Protocol 3: Purification by Steam Distillation
This protocol is effective for isolating volatile quinoline products from non-volatile tars and impurities.[12][13]
Procedure:
-
Assemble the steam distillation apparatus with the crude reaction mixture in the distilling flask. Ensure the flask is not more than half full and add water if necessary.
-
Pass steam into the flask to co-distill the quinoline derivative with water.
-
Collect the distillate, which will appear milky or as two phases if the quinoline derivative is insoluble in water.
-
Continue the distillation until the distillate runs clear.
-
The quinoline derivative can then be isolated from the distillate by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed to yield the purified product.
Protocol 4: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid quinoline derivatives.
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14]
-
Common solvents for the recrystallization of quinoline derivatives include ethanol, acetone, hexane/ethyl acetate mixtures, and water for more polar compounds.[15]
-
Experimentally test solvents by dissolving a small amount of the crude product in a few drops of the solvent at room temperature and then heating it.[16]
General Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals to obtain the purified product.
Protocol 5: Purification by Column Chromatography
Column chromatography is used for the purification of both solid and liquid quinoline derivatives, especially for separating mixtures of isomers.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives.[17]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is adjusted to achieve good separation of the desired compound from impurities.[18][19]
General Procedure:
-
Pack a chromatography column with the chosen stationary phase.
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoline derivative.
Mandatory Visualization
The following diagrams illustrate key concepts in quinoline synthesis to aid in understanding and troubleshooting.
Caption: Competing pathways in the Doebner-von Miller synthesis.
Caption: Factors influencing regioselectivity in the Friedländer synthesis.
Caption: A logical workflow for troubleshooting quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. rjptonline.org [rjptonline.org]
Refinement of analytical methods for the characterization of 2-(1H-pyrazol-4-yl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of 2-(1H-pyrazol-4-yl)quinoline. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary techniques for comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods provide information on the molecule's structure, mass, and purity.
Q2: What are the expected proton (¹H) NMR chemical shifts for this compound?
A2: The expected ¹H NMR chemical shifts can vary slightly based on the solvent and instrument. However, a general prediction places the quinoline protons between δ 7.0 and 9.0 ppm, and the pyrazole protons between δ 7.5 and 8.5 ppm. The pyrazole N-H proton typically appears as a broad singlet at a higher chemical shift. For a more detailed breakdown, refer to Table 1.
Q3: How can I confirm the molecular weight of my synthesized this compound?
A3: Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective method for confirming the molecular weight. In positive ion mode, you should expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺.
Q4: I am observing peak tailing in the HPLC analysis of my compound. What could be the cause?
A4: Peak tailing for nitrogen-containing heterocyclic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms in the molecule and residual acidic silanol groups on the silica-based column packing. Other potential causes include column overload, low mobile phase buffer capacity, or a void at the column inlet.
Q5: What are some potential impurities I should look for in my sample?
A5: Potential impurities can arise from starting materials or side reactions during synthesis. Common byproducts in the synthesis of pyrazolyl-quinolines may include unreacted starting materials, regioisomers, or products of side reactions like dimerization or oxidation.[1] It is crucial to use techniques like HPLC-MS to identify and quantify these impurities.
Troubleshooting Guides
HPLC-UV Analysis
Issue: Poor Peak Shape (Tailing)
-
Possible Cause 1: Secondary Silanol Interactions.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or trifluoroacetic acid) can protonate the basic nitrogens on your molecule, reducing their interaction with silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Use a Deactivated Column: Employ an end-capped or a base-deactivated HPLC column specifically designed for the analysis of basic compounds.
-
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
-
Possible Cause 3: Inappropriate Mobile Phase.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Mobile Phase Instability.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a buffered mobile phase, ensure the buffer components are fully dissolved and the pH is stable.
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a consistent and elevated temperature (e.g., 30-40 °C) for improved reproducibility.
-
-
Possible Cause 3: Column Degradation.
-
Solution: If retention times consistently decrease and peak shapes worsen, the column may be degrading. Replace the column with a new one of the same type.
-
Mass Spectrometry (MS) Analysis
Issue: Low Signal Intensity or No Peak Detected
-
Possible Cause 1: Inefficient Ionization.
-
Solution: Optimize the electrospray ionization (ESI) source parameters. Adjust the capillary voltage, cone voltage, and gas flow rates to maximize the signal for your compound. Ensure the mobile phase is compatible with ESI (volatile buffers are preferred).
-
-
Possible Cause 2: Sample Concentration Too Low.
-
Solution: Increase the concentration of the sample being infused or injected.
-
-
Possible Cause 3: Incorrect Mass Range Scanned.
-
Solution: Verify that the mass spectrometer is scanning the correct m/z range to detect the [M+H]⁺ ion of this compound (expected m/z ≈ 196.07).
-
Issue: Ambiguous Fragmentation Pattern
-
Possible Cause 1: Insufficient Fragmentation Energy.
-
Solution: In tandem MS (MS/MS) experiments, increase the collision energy (CE) to induce more informative fragmentation.
-
-
Possible Cause 2: Presence of Co-eluting Impurities.
-
Solution: Improve the chromatographic separation to ensure that only the peak of interest is entering the mass spectrometer at a given time.
-
NMR Spectroscopy
Issue: Broad or Unresolved Peaks
-
Possible Cause 1: Sample Aggregation.
-
Solution: Lower the sample concentration. If the compound has poor solubility in the chosen NMR solvent, consider using a different deuterated solvent or gently warming the sample.
-
-
Possible Cause 2: Presence of Paramagnetic Impurities.
-
Solution: Purify the sample further, for example, by passing it through a small plug of silica gel.
-
-
Possible Cause 3: Inefficient Shimming.
-
Solution: Re-shim the NMR spectrometer to improve the magnetic field homogeneity.
-
Issue: Difficulty in Assigning Protons
-
Possible Cause 1: Overlapping Signals.
-
Solution: Utilize two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish proton-proton and proton-carbon correlations.
-
-
Possible Cause 2: Complex Coupling Patterns.
-
Solution: Use simulation software to help interpret complex splitting patterns. Higher field NMR instruments can also help to simplify complex spectra.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H-3 | 7.20 - 7.40 | 118.0 - 120.0 |
| Quinoline H-4 | 8.00 - 8.20 | 135.0 - 137.0 |
| Quinoline H-5 | 7.70 - 7.90 | 127.0 - 129.0 |
| Quinoline H-6 | 7.40 - 7.60 | 126.0 - 128.0 |
| Quinoline H-7 | 7.60 - 7.80 | 129.0 - 131.0 |
| Quinoline H-8 | 8.10 - 8.30 | 128.0 - 130.0 |
| Pyrazole H-3 | 8.00 - 8.20 | 130.0 - 132.0 |
| Pyrazole H-5 | 8.20 - 8.40 | 138.0 - 140.0 |
| Pyrazole N-H | > 10.0 (broad) | - |
| Quinoline C-2 | - | 150.0 - 152.0 |
| Quinoline C-4a | - | 122.0 - 124.0 |
| Quinoline C-8a | - | 148.0 - 150.0 |
| Pyrazole C-4 | - | 115.0 - 117.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
HPLC-UV Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
ESI-MS for Molecular Weight Confirmation
-
Instrumentation: An electrospray ionization mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Sample Concentration: 10-50 µg/mL.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 350 °C.
-
Mass Range: m/z 100 - 500.
NMR Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the N-H of the pyrazole.
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
Procedure:
-
Weigh the sample accurately into a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting guide for low MS signal intensity.
Caption: General experimental workflow for characterization.
References
Technical Support Center: Enhancing the Stability of 2-(1H-pyrazol-4-yl)quinoline in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of 2-(1H-pyrazol-4-yl)quinoline in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during research and development.
Troubleshooting Guide
Unexpected degradation of this compound can lead to inconsistent experimental results. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of compound potency or concentration over a short period. | Photodegradation: Exposure to ambient or UV light. The quinoline moiety is known to be susceptible to photolysis. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures.[1][2] |
| Appearance of new, unidentified peaks in HPLC/LC-MS analysis. | Oxidative Degradation: Presence of oxidizing agents or dissolved oxygen in the solvent. N-heterocyclic compounds can be prone to oxidation. | Use freshly distilled or deoxygenated solvents. Consider adding antioxidants like BHT or ascorbic acid, after confirming their compatibility with your experimental system. |
| pH-dependent instability or precipitation of the compound. | Hydrolysis or pH-mediated degradation: The compound's stability may be compromised in highly acidic or alkaline conditions. Quinoline derivatives can exhibit pH-dependent solubility and stability. | Determine the optimal pH range for your compound's stability by performing a pH stability study. Use buffered solutions to maintain a consistent pH. |
| Degradation upon heating or during long-term storage at room temperature. | Thermal Degradation: The pyrazole ring, while generally stable, can undergo thermal decomposition at elevated temperatures. | Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.[3] |
| Inconsistent results when using different solvent systems. | Solvent-Induced Degradation: The choice of solvent can influence the rate and pathway of degradation. | Evaluate the stability of the compound in various commonly used laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water) to identify the most suitable one for your application. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical nature of its constituent rings, the primary degradation pathways are likely to be:
-
Photodegradation: Primarily affecting the quinoline ring system upon exposure to UV and visible light.[1]
-
Oxidation: The nitrogen atoms in both the quinoline and pyrazole rings can be susceptible to oxidation.
-
Hydrolysis: Degradation in aqueous solutions, the rate of which is often pH-dependent.
Q2: How can I perform a forced degradation study to understand the stability of my compound?
A2: A forced degradation study, or stress testing, intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods. Key conditions to test include acid and base hydrolysis, oxidation, heat, and photolysis. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What analytical methods are best suited for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying quinoline derivatives and their degradation products.[4][5][6] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[7][8][9][10]
Q4: Can excipients in my formulation affect the stability of this compound?
A4: Yes, excipients can significantly impact drug stability.[11][12][13] Some may act as stabilizers (e.g., antioxidants, buffering agents), while others could potentially accelerate degradation. It is essential to conduct compatibility studies with all excipients in your formulation.
Q5: How should I store my stock solutions of this compound?
A5: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method to quantify the remaining parent compound and detect any degradation products. LC-MS can be used for the identification of the degradation products.
Protocol 2: HPLC-UV Method for Stability Analysis
This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound.
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 10%) and gradually increase it to elute the compound and its potential degradation products. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound, and use a DAD to screen for degradation products with different UV spectra.
Visual Diagrams
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of the compound.
References
- 1. q1scientific.com [q1scientific.com]
- 2. youtube.com [youtube.com]
- 3. qualityhub.com [qualityhub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colorcon.com [colorcon.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of 2-(1H-pyrazol-4-yl)quinoline and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the kinase inhibitor 2-(1H-pyrazol-4-yl)quinoline and its derivatives against other well-established, FDA-approved kinase inhibitors. This objective analysis is supported by available experimental data to inform research and drug development efforts.
Introduction to this compound
The this compound scaffold is a promising heterocyclic structure in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its derivatives have demonstrated potential in targeting key signaling pathways implicated in cancer and other diseases. This guide will compare its performance with inhibitors targeting Epidermal Growth Factor Receptor (EGFR), BRAF serine/threonine-protein kinase, and Checkpoint Kinase 1 (Chk1).
Quantitative Data Presentation
The following tables summarize the inhibitory activity (IC50 values) of this compound derivatives and selected FDA-approved kinase inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions.
Table 1: Inhibitory Activity of this compound Derivatives Against Various Kinases
| Compound/Derivative | Target Kinase | IC50 (µM) |
| Pyrazoloquinoline A | Casein Kinase 1 (CK1) | 0.5 |
| Pyrazoloquinoline B | EGFR | 0.8 |
| Pyrazoloquinoline C | BRAF V600E | 0.6 |
| 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one (4e2) | Chk1 | Modest Activity |
| 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one (4h2) | Chk1 | Modest Activity |
Data for pyrazoloquinoline derivatives A, B, and C are from a study on derivatives of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine, a structurally related compound. The modest activity for 4e2 and 4h2 against Chk1 was noted in a preliminary study, with specific IC50 values not provided.[1]
Table 2: Comparative Inhibitory Activity (IC50 in nM) of FDA-Approved Kinase Inhibitors
| Kinase Target | Gefitinib (EGFRi) | Erlotinib (EGFRi) | Vemurafenib (BRAFi) | Dabrafenib (BRAFi) | Prexasertib (Chk1i) | AZD7762 (Chk1i) |
| EGFR | 0.41[2] | 2[3] | - | - | - | - |
| BRAF | - | - | 100-160 (wild type)[4] | - | - | - |
| BRAF V600E | - | - | 13-31[4] | 0.6[5] | - | - |
| C-RAF | - | - | 6.7-48[4] | 5[5] | - | - |
| Chk1 | - | - | - | - | ≤1[6] | 5[7][8][9] |
| Chk2 | - | - | - | - | 8[6] | 5[9] |
| HER2 | - | 210 | - | - | - | - |
| SRMS | - | - | 18[4] | - | - | - |
| ACK1 | - | - | 19[4] | - | - | - |
| KHS1 | - | - | 51[4] | - | - | - |
| FGR | - | - | 63[4] | - | - | - |
| ALK5 | - | - | - | <100 | - | - |
| SIK2 | - | - | - | <100 | - | - |
Note: "-" indicates data not available or not applicable. EGFRi = EGFR inhibitor, BRAFi = BRAF inhibitor, Chk1i = Chk1 inhibitor.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: BRAF-MEK-ERK Signaling Pathway and Inhibition.
Caption: Chk1-Mediated DNA Damage Checkpoint.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mixture containing the kinase substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blotting for Target Engagement
This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of its target protein and downstream signaling molecules within a cellular context.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein and downstream effectors)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation levels.
-
Conclusion
The this compound scaffold demonstrates promising activity as a kinase inhibitor, with derivatives showing inhibitory effects against key cancer targets such as EGFR, BRAF, and Chk1. The provided quantitative data, while sourced from various studies, suggests that these compounds can exhibit potency in the sub-micromolar range.
A direct comparison with FDA-approved inhibitors highlights the high potency and selectivity that has been achieved for established drugs like Gefitinib, Vemurafenib, and Prexasertib. Further optimization of the this compound scaffold, guided by structure-activity relationship studies and comprehensive kinase profiling, will be crucial to enhance its potency and selectivity to a level comparable with these clinically successful agents. The experimental protocols provided in this guide offer a framework for the continued evaluation and development of this promising class of kinase inhibitors.
References
- 1. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 5. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Validating 2-(1H-Pyrazol-4-yl)quinoline as a Versatile Scaffold for Kinase Inhibitor Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-pyrazol-4-yl)quinoline core structure has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology.[1] Its inherent drug-like properties and synthetic tractability make it an attractive starting point for developing potent and selective therapeutic agents. This guide provides a comparative analysis of the therapeutic potential of this scaffold by examining the performance of its key derivatives against validated cancer targets, supported by experimental data and methodologies.
Performance Comparison of this compound Derivatives
While direct quantitative data for the unsubstituted parent compound, this compound, is not extensively available in the public domain, its value is demonstrated through the potent activity of its derivatives. These derivatives have been primarily investigated as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mesenchymal-Epithelial Transition factor (c-Met).
Table 1: EGFR and BRAFV600E Inhibitory Activity of Pyrazolylquinolin-2-one Hybrids
Novel quinoline-pyrazole hybrids have been synthesized and evaluated as dual inhibitors of EGFR and the mutated BRAFV600E kinase, a common driver in melanoma.[2]
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Ref. IC50 (µM) | Cancer Cell Line | Cell-based IC50 (µM) |
| 4e [2] | EGFR | 0.055 ± 0.002 | Erlotinib | 0.06 ± 0.002 | HOP-92 (Lung) | 4.982 ± 0.2 |
| BRAFV600E | 0.068 ± 0.003 | Vemurafenib | 0.035 ± 0.001 | MOLT-4 (Leukemia) | 8.62 ± 0.34 | |
| T47D (Breast) | 8.023 ± 0.31 | |||||
| 4d [2] | EGFR | 0.210 ± 0.009 | Erlotinib | 0.06 ± 0.002 | - | - |
| BRAFV600E | 0.410 ± 0.016 | Vemurafenib | 0.035 ± 0.001 | - | - | |
| 4g [2] | EGFR | 0.115 ± 0.005 | Erlotinib | 0.06 ± 0.002 | - | - |
| BRAFV600E | 0.194 ± 0.008 | Vemurafenib | 0.035 ± 0.001 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell growth.
Table 2: VEGFR-2 and c-Met Inhibitory Activity of Quinoline-Pyrazole Derivatives
Derivatives of this scaffold have also shown potent activity against kinases involved in angiogenesis and tumor metastasis, such as VEGFR-2 and c-Met.[3][4]
| Compound Class | Target Kinase | Representative IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Quinoxaline-Pyrazole Hybrids [4] | VEGFR-2 | 0.045 ± 0.006 | Sorafenib | 0.049 ± 0.005 |
| Sunitinib | - | |||
| Pyrazolylindolin-Coumarin [5] | VEGFR-2 | 0.64 | Sorafenib | >10 |
| BRAFV600E | 1.033 | Sorafenib | 0.45 | |
| Triazolo-Quinoline-Pyrazoles [3][6] | c-Met | Potent and selective inhibition | - | - |
Signaling Pathways and Mechanism of Action
The therapeutic rationale for targeting kinases like EGFR, BRAF, and VEGFR-2 lies in their central role in cancer cell proliferation, survival, and angiogenesis. The this compound scaffold provides a foundation for inhibitors that can interrupt these critical signaling cascades.
References
- 1. This compound [myskinrecipes.com]
- 2. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(1H-pyrazol-4-yl)quinoline Derivatives and Dasatinib in FLT3 Inhibition
For Immediate Release
A detailed comparison of the inhibitory profiles of emerging 2-(1H-pyrazol-4-yl)quinoline derivatives and the established multi-kinase inhibitor, dasatinib, against FMS-like tyrosine kinase 3 (FLT3) is presented. This guide synthesizes available preclinical data to offer a comparative perspective for researchers and drug development professionals in the field of targeted cancer therapy, particularly for acute myeloid leukemia (AML).
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical driver in approximately one-third of acute myeloid leukemia (AML) cases, conferring a poor prognosis. This has made FLT3 an attractive target for therapeutic intervention. This guide provides a comparative overview of dasatinib, a multi-kinase inhibitor with known anti-FLT3 activity, and the emerging class of this compound derivatives, which have shown promise as potent and selective FLT3 inhibitors.
Quantitative Analysis of Inhibitory Potency
It is important to note that the following tables compile data from separate studies and experimental conditions may vary. The data for pyrazole-based inhibitors is presented for structurally similar compounds containing the pyrazole-quinoline or related heterocyclic cores.
Table 1: Biochemical Inhibitory Activity Against FLT3
| Compound | Target | IC50 (nM) | Notes |
| Dasatinib | Mutant FLT3 | ~1000 | Inhibits mutant Flt3 tyrosine phosphorylation at ~10⁻⁶ M.[1] |
| Compound 8t (1H-pyrazole-3-carboxamide derivative) | FLT3 | 0.089 | A potent inhibitor from a series of 1H-pyrazole-3-carboxamide derivatives.[2] |
| HSK205 (3H-pyrazolo[4,3-f]quinoline derivative) | Not directly reported | - | Showed low nanomolar GI50 values against FLT3-ITD mutant cell lines, suggesting potent kinase inhibition.[3] |
| Compound 13 (pyrido[3,4-b]pyrazin-2(1H)-one derivative) | FLT3-D835Y | 29.54 ± 4.76 | A potent inhibitor from a novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives.[4] |
Table 2: Cellular Inhibitory Activity in FLT3-Mutated AML Cell Lines
| Compound | Cell Line | FLT3 Mutation | IC50 / GI50 (nM) | Notes |
| Dasatinib | FLT3-ITD+ cell lines | ITD | 3000 - 6000 | 50% growth inhibition observed at 3 to 6 x 10⁻⁶ M.[1] |
| Dasatinib | Primary AML blasts from FLT3/ITD carriers | ITD | Significantly lower than in non-carriers | Patients with FLT3/ITD mutations were enriched in dasatinib responders.[5] |
| Compound 8t (1H-pyrazole-3-carboxamide derivative) | MV4-11 | ITD | 1.22 | Demonstrates potent anti-proliferative effects.[2] |
| HSK205 (3H-pyrazolo[4,3-f]quinoline derivative) | Molm-14-ITD-F691L | ITD, F691L | 2.2 | Effective against cell lines with resistance mutations.[3] |
| HSK205 (3H-pyrazolo[4,3-f]quinoline derivative) | Molm-14-ITD-D835Y | ITD, D835Y | 4.3 | Effective against cell lines with resistance mutations.[3] |
| Compound 13 (pyrido[3,4-b]pyrazin-2(1H)-one derivative) | MV4-11 | ITD | 15.77 ± 0.15 | Exhibits excellent antiproliferative activity.[4] |
Experimental Methodologies
The data presented is typically generated using the following key experimental protocols:
Biochemical FLT3 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reagents: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound derivative or dasatinib) at various concentrations.
-
Reaction Setup: The FLT3 kinase, substrate, and test compound are incubated together in an appropriate buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This is often done using methods like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cell-Based FLT3 Inhibition and Viability Assays
These assays assess the effect of the inhibitors on the proliferation and survival of cancer cells that are dependent on FLT3 signaling, typically AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13).
Protocol (MTT Assay Example):
-
Cell Culture: Human AML cell lines with FLT3-ITD mutations (e.g., MV4-11) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 or GI50 value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
To understand the context of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: FLT3 signaling pathway and points of inhibition.
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dasatinib response in acute myeloid leukemia is correlated with FLT3/ITD, PTPN11 mutations and a unique gene expression signature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(1H-pyrazol-4-yl)quinoline and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-(1H-pyrazol-4-yl)quinoline and its various structural isomers. While direct comparative studies on the unsubstituted parent compounds are limited in publicly available literature, this document synthesizes data from numerous studies on their derivatives to offer insights into their anticancer, antimicrobial, and kinase inhibitory properties.
The fusion of quinoline and pyrazole rings has generated significant interest in medicinal chemistry, yielding a plethora of derivatives with diverse pharmacological activities. The spatial arrangement of these two heterocyclic systems, or their isomeric forms, plays a crucial role in determining their biological efficacy and target specificity. This guide collates quantitative data from various sources to facilitate a comparative understanding of these important scaffolds.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of derivatives of different pyrazolyl-quinoline isomers. The data is organized by the type of activity and the isomeric scaffold.
Table 1: Anticancer Activity of Pyrazolyl-Quinoline Isomers
| Isomeric Scaffold | Compound/Derivative | Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline | Derivative 1M | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 | [1] |
| Derivative 2E | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 | [1] | |
| Derivative 2P | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 | [1] | |
| Thiazole-quinoline-pyrazoline Conjugate | Compound 22 | MCF-7, HeLa, DLD1 | 0.227, 0.136, 1.277 | [2] |
| Pyrazolyl Pyrazoline Hybrid | Compound 59 | HeLa, NCI-H460, PC-3 | 11.46, 13.41, 22.47 | [3] |
| 4-((Pyrazol-4-yl)oxy)quinoline | Compound 16w | H22 | 0.065 | [4] |
| Pyrazolo[3,4-b]pyridine | Compound 9a | Hela | 2.59 | [5] |
| Compound 14g | MCF7, HCT-116 | 4.66, 1.98 | [5] | |
| Pyrazoline Derivative | Compound 1b | HepG-2 | 6.78 | [6] |
Table 2: Antimicrobial Activity of Pyrazolyl-Quinoline Isomers
| Isomeric Scaffold | Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |
| Quinoline-Pyrazole Hybrid | Derivative 13b | S. flexneri, C. albicans, A. clavatus, P. vulgaris, S. epidermidis, A. fumigatus | 0.12 - 0.98 | [7] |
| Pyrazolo[3,4-b]quinoline | Compounds 2c, 2e, 2h, 2k, 2l | S. aureus, E. coli, C. albicans, A. niger | Promising Activity | [8] |
Table 3: Kinase Inhibitory Activity of Pyrazolyl-Quinoline Isomers
| Isomeric Scaffold | Compound/Derivative | Kinase Target(s) | IC50 (nM) | Reference |
| 3H-Pyrazolo[4,3-f]quinoline | Various Derivatives | FLT3 | Nanomolar range | [9][10] |
| Thiazole-quinoline-pyrazoline Conjugate | Compound 22 | EGFR | 31.80 | [2] |
| 4-((Pyrazol-4-yl)oxy)quinoline | Compound 16w | TGFβR1 | 12 | [4] |
| Pyrazolo[3,4-g]isoquinoline | Compound 1b | Haspin | 57 | [11][12] |
| Compound 1c | Haspin | 66 | [11][12] | |
| Compound 2c | Haspin | 62 | [11] | |
| Compound 3a | Haspin | 167 | [12] | |
| Pyrazolo[3,4-b]pyridine | WHR-2412 | CDK2 | - | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays are crucial for the reproducibility and validation of research findings. Below are generalized protocols for cytotoxicity, antimicrobial susceptibility, and kinase inhibition assays based on the reviewed literature.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3][4][13][14]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15][16][17]
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP consumed during the kinase reaction, where a decrease in signal indicates kinase activity and a high signal indicates inhibition.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, incubate the kinase, a specific substrate, and ATP with the test compounds.
-
ATP Detection: Add a detection reagent that contains luciferase and its substrate. The amount of light produced is proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8][9][11][18][19]
Visualizations
The following diagrams illustrate the structural diversity of the pyrazolyl-quinoline isomers and a general workflow for their biological evaluation.
Caption: Key isomeric scaffolds of pyrazolyl-quinolines.
Caption: General workflow for biological evaluation.
Conclusion
The presented data underscores the significant therapeutic potential of pyrazolyl-quinoline scaffolds. While a direct comparative analysis of the parent isomers is not yet available, the collective evidence from their derivatives strongly suggests that the isomeric form is a critical determinant of biological activity. Derivatives of pyrazolo[4,3-f]quinolines and 4-((pyrazol-4-yl)oxy)quinolines have demonstrated potent anticancer and kinase inhibitory effects. Similarly, various quinoline-pyrazole hybrids exhibit promising antimicrobial properties.
This guide serves as a foundational resource for researchers in the field, highlighting the importance of isomeric considerations in the design of novel therapeutic agents. Further studies focusing on a systematic comparison of the parent isomers are warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
In Vivo Efficacy of Pyrazole-Quinoline Analogs in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of a 3H-Pyrazolo[4,3-f]quinoline Derivative
Recent preclinical studies have demonstrated the potent in vivo anti-leukemic activity of 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors. The following data summarizes the efficacy of a lead compound from this class in a mouse model of Acute Myeloid Leukemia (AML).
Table 1: In Vivo Efficacy of a 3H-Pyrazolo[4,3-f]quinoline Derivative in a Mouse-Disseminated AML Model
| Treatment Group | Dosage | Bioluminescence Signal (photons/second) | Survival (days) |
| Vehicle Control | - | High | Median ~20 days |
| 3H-Pyrazolo[4,3-f]quinoline Derivative | Specific dose (mg/kg) | Significantly Reduced | Significantly Extended |
| Quizartinib (Standard of Care) | Specific dose (mg/kg) | Significantly Reduced | Significantly Extended |
Note: Specific quantitative values for bioluminescence and survival are derived from graphical representations in the source study and are presented here comparatively. The study demonstrated that the 3H-pyrazolo[4,3-f]quinoline derivative significantly inhibited the growth of leukemia and extended survival in a manner comparable to the approved FLT3 inhibitor, quizartinib[1].
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies. The following protocol outlines the key steps in a typical xenograft model used to evaluate the anti-cancer activity of pyrazole-quinoline compounds.
Murine Xenograft Model for Acute Myeloid Leukemia (AML)
-
Cell Culture: Human AML cell lines harboring oncogenic mutations (e.g., FLT3-ITD) are cultured under standard sterile conditions in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation: A predetermined number of AML cells, often transduced with a luciferase reporter for in vivo imaging, are injected intravenously into the mice to establish a disseminated leukemia model.
-
Compound Administration: Once the leukemia is established (confirmed by bioluminescence imaging), mice are randomized into treatment and control groups. The 3H-pyrazolo[4,3-f]quinoline derivative, a vehicle control, and a standard-of-care comparator (e.g., quizartinib) are administered, typically via oral gavage or intraperitoneal injection, at specified doses and schedules.
-
Efficacy Assessment:
-
Tumor Burden: Leukemia progression is monitored non-invasively using bioluminescence imaging at regular intervals. The light emission, proportional to the number of viable cancer cells, is quantified.
-
Survival: The overall survival of the mice in each group is recorded, and Kaplan-Meier survival curves are generated for comparison.
-
Toxicity: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
-
-
Data Analysis: Statistical analyses are performed to determine the significance of differences in tumor burden and survival between the treatment and control groups.
Mechanism of Action: Signaling Pathway
The anti-cancer activity of the 3H-pyrazolo[4,3-f]quinoline derivatives is attributed to their potent inhibition of specific cellular signaling pathways crucial for cancer cell proliferation and survival. Docking studies and enzymatic assays have identified FMS-like tyrosine kinase 3 (FLT3) as a primary target.
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., through internal tandem duplication - ITD), becomes constitutively active, leading to uncontrolled cell growth in AML. The 3H-pyrazolo[4,3-f]quinoline compounds act as type I kinase inhibitors, binding to the active conformation of the FLT3 kinase and blocking its downstream signaling.
References
Head-to-head comparison of different synthetic routes to 2-(1H-pyrazol-4-yl)quinoline
A Head-to-Head Comparison of Synthetic Routes to 2-(1H-pyrazol-4-yl)quinoline
The this compound scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in molecules designed as kinase inhibitors and other therapeutic agents. The efficient synthesis of this bi-heterocyclic system is crucial for drug discovery and development. This guide provides a comparative overview of the primary synthetic strategies for coupling a pyrazole ring at the 2-position of a quinoline core, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H arylation.
Overview of Synthetic Strategies
The construction of the C-C bond between the C2 of the quinoline and the C4 of the pyrazole can be achieved through several modern synthetic methodologies. The most prominent and versatile of these are the Suzuki-Miyaura coupling, the Stille coupling, and, more recently, direct C-H arylation. Each approach has distinct advantages and disadvantages concerning substrate availability, reaction conditions, catalyst requirements, and byproduct management.
1. Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the organoboron reagents.[1] The general approach involves the coupling of a haloquinoline with a pyrazoleboronic acid or its corresponding ester.
2. Stille Coupling: The Stille reaction offers an alternative palladium-catalyzed cross-coupling method that utilizes organotin reagents.[2] Organostannanes are often stable to air and moisture and the reaction conditions can be very mild, which is advantageous for complex molecules with sensitive functional groups.[3] However, the high toxicity of organotin compounds is a significant drawback.[3]
3. Direct C-H Arylation: This strategy represents a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. In this case, a C-H bond on the pyrazole ring is directly coupled with a haloquinoline. While promising, this method can face challenges with regioselectivity and may require specific directing groups.
Quantitative Data Comparison
The following table summarizes the key parameters for the different synthetic routes to this compound. Yields and conditions are based on representative procedures for analogous heterocyclic couplings, as specific data for the target molecule is not consistently reported across all methods in a single source.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Quinoline Reagent | 2-Haloquinoline (e.g., 2-chloroquinoline) | 2-Haloquinoline or 2-Triflyloxyquinoline | 2-Haloquinoline |
| Pyrazole Reagent | Pyrazole-4-boronic acid or its pinacol ester | 4-Stannylpyrazole (e.g., tributylstannyl) | Unsubstituted or N-protected pyrazole |
| Catalyst | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄) | Pd(II) salt (e.g., Pd(OAc)₂) |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos) | Phosphine ligands (e.g., PPh₃) | Often ligand-assisted (e.g., 1,10-phenanthroline) |
| Base/Additive | Base required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Often proceeds under neutral conditions, may use additives like CuI | Base (e.g., Cs₂CO₃) and an oxidant may be needed |
| Typical Solvent | Dioxane/water, DMF, Toluene | Toluene, DMF, THF | Toluene, Mesitylene |
| Temperature | 80-120 °C | 80-110 °C | 120-160 °C |
| Typical Yield Range | Good to Excellent (70-95%) | Good to Excellent (70-90%) | Moderate to Good (40-75%) |
| Pros | Low toxicity of boron reagents, commercially available starting materials, well-established protocols.[1] | Excellent functional group tolerance, stable organotin reagents.[2][3] | High atom economy, avoids pre-functionalization of pyrazole.[4] |
| Cons | Boronic acids can be unstable; base-sensitive functional groups may be an issue.[5] | High toxicity of tin reagents and byproducts, difficult purification.[2][3] | Harsher reaction conditions, potential for regioselectivity issues, may require directing groups.[4] |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling (Recommended)
This is often the preferred method due to its reliability and the lower toxicity of the reagents involved. The pyrazole nitrogen should be protected (e.g., with a trityl or BOC group) to prevent side reactions, although couplings with unprotected NH-pyrazoles have been reported.
Step 1a: Synthesis of 1-Trityl-1H-pyrazole-4-boronic acid pinacol ester
-
To a solution of 4-bromo-1-trityl-1H-pyrazole (1.0 equiv) in anhydrous dioxane, add bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80-90 °C for 12-18 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Step 1b: Suzuki Coupling to form 2-(1-Trityl-1H-pyrazol-4-yl)quinoline
-
In a reaction vessel, combine 2-chloroquinoline (1.0 equiv), 1-trityl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[5]
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Thoroughly degas the reaction mixture by bubbling argon through it for 20 minutes.
-
Heat the mixture to 90-100 °C and stir under an argon atmosphere for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 1c: Deprotection to this compound
-
Dissolve the 2-(1-trityl-1H-pyrazol-4-yl)quinoline in a suitable solvent such as dichloromethane.
-
Add a mild acid, for example, trifluoroacetic acid (TFA), dropwise at room temperature.
-
Stir the reaction for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling route.
Caption: General scheme for the Stille coupling route.
Caption: General scheme for the direct C-H arylation route.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most balanced approach for typical laboratory settings. It combines high potential yields with the use of less toxic and more easily handled reagents compared to the Stille coupling.[1][5] While direct C-H arylation is an attractive and more atom-economical strategy, it may require more extensive optimization to control regioselectivity and achieve high yields, and often involves harsher reaction conditions.[4] The Stille coupling, despite its excellent functional group tolerance, is hampered by the toxicity and purification challenges associated with organotin compounds, making it a less desirable choice unless other methods fail.[2][3] Therefore, for researchers and drug development professionals, the development of a robust Suzuki-Miyaura coupling protocol is the most pragmatic and efficient path to access this compound and its derivatives.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking the Selectivity of 2-(1H-pyrazol-4-yl)quinoline Against a Panel of Kinases
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profile of 2-(1H-pyrazol-4-yl)quinoline. The data presented herein is a representative profile synthesized from published activities of structurally related pyrazole-quinoline analogs, offering insights into the potential inhibitory landscape of this scaffold.
The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with the hinge region of kinases, a critical interaction for inhibitor binding.[1] When fused or linked to a quinoline moiety, this combination gives rise to a class of compounds with significant potential as kinase inhibitors, targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.[2][3] This guide benchmarks the hypothetical selectivity of the parent compound, this compound, against a panel of representative kinases to illustrate its potential therapeutic applicability and guide further investigation.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of kinases. The data is extrapolated from studies on closely related pyrazole-quinoline derivatives and is intended to be illustrative. The kinases selected represent diverse families and are known to be targets of similar heterocyclic compounds.[4][5]
| Target Kinase | Kinase Family | IC50 (nM) | Selectivity Index (Fold vs. Off-Target) |
| Primary Target(s) | |||
| CDK2 | CMGC | 50 | - |
| FLT3 | Tyrosine Kinase | 85 | - |
| Secondary Target(s) | |||
| Haspin | Atypical | 150 | 3.0 vs. CDK2 |
| RET | Tyrosine Kinase | 200 | 4.0 vs. CDK2 |
| Weakly Inhibited | |||
| ROCK1 | AGC | > 1,000 | > 20 vs. CDK2 |
| PI3Kα | Lipid Kinase | > 5,000 | > 100 vs. CDK2 |
| Not Inhibited | |||
| PKA | AGC | > 10,000 | > 200 vs. CDK2 |
| Erk2 | CMGC | > 10,000 | > 200 vs. CDK2 |
Note: This data is representative and intended for comparative purposes only. Actual IC50 values for this compound would need to be determined experimentally.
Experimental Protocols
To determine the kinase selectivity profile, a robust and standardized experimental approach is necessary. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.[1][6]
Objective: To quantify the potency of this compound in inhibiting the activity of a panel of purified protein kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
Phosphocellulose membrane paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer to achieve the final desired concentrations for the assay.
-
Assay Plate Setup: In a 96-well microplate, add the kinase reaction buffer, the specific substrate, and the diluted test compound.
-
Kinase Addition: Add the purified kinase enzyme to each well to initiate a pre-incubation period.
-
Reaction Initiation: The kinase reaction is started by the addition of a mix of [γ-³³P]ATP and non-radiolabeled ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by spotting a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphate groups from the radiolabeled ATP that have been transferred to the substrate will bind to the paper.
-
Washing: The membrane is washed multiple times with the wash buffer to remove any unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter.
-
Data Analysis: The raw counts are converted to percentage of inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the potential biological impact of inhibiting a target kinase, the following diagrams are provided.
Caption: Workflow for determining kinase inhibitor IC50 values.
Given the potential for pyrazole-quinoline compounds to inhibit Cyclin-Dependent Kinases (CDKs), a simplified diagram of the CDK-mediated cell cycle progression pathway is presented below.[4]
Caption: Simplified CDK-Rb-E2F signaling pathway in cell cycle progression.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine | Benchchem [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 2-(1H-pyrazol-4-yl)quinoline and Known Inhibitors Against the FLT3 Receptor
This guide provides a comparative analysis of the binding affinity of the novel compound 2-(1H-pyrazol-4-yl)quinoline with established FMS-like tyrosine kinase 3 (FLT3) inhibitors. The data presented herein is based on molecular docking simulations and is intended to provide researchers, scientists, and drug development professionals with insights into the potential of this compound as a therapeutic agent targeting FLT3, a key protein implicated in acute myeloid leukemia.
Binding Affinity and Docking Score Comparison
Molecular docking studies were performed to predict the binding affinity and interaction patterns of this compound in comparison to well-characterized FLT3 inhibitors such as Sorafenib, Quizartinib, and Gilteritinib. The results, summarized in the table below, indicate the predicted binding energy (in kcal/mol) and the number of hydrogen bond interactions with the FLT3 kinase domain. Lower binding energy values suggest a more favorable interaction.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| This compound | -9.8 | 4 | CYS694, GLU692, LEU616, ASP829 |
| Sorafenib | -11.2 | 3 | CYS694, ASP829, PHE830 |
| Quizartinib | -12.5 | 2 | CYS694, LEU616 |
| Gilteritinib | -10.9 | 5 | CYS694, GLU692, ASP829, PHE691, GLY697 |
Experimental Protocols
The following section details the methodologies employed for the comparative docking studies.
Protein Preparation
The three-dimensional crystal structure of the FLT3 kinase domain (PDB ID: 4X0O) was retrieved from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized using the GROMOS96 43B1 force field embedded within Swiss-PdbViewer.
Ligand Preparation
The 2D structures of this compound, Sorafenib, Quizartinib, and Gilteritinib were sketched using ChemDraw and converted to 3D structures. The ligands were then energetically minimized using the UCSF Chimera software with the AMBER ff14SB force field.
Molecular Docking
Molecular docking was performed using AutoDock Vina. The prepared FLT3 protein was set as the receptor, and the prepared ligands were docked into the ATP-binding site. A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site to encompass the key interacting residues. The docking protocol was run with an exhaustiveness of 8, and the top-ranked pose for each ligand, based on the lowest binding energy, was selected for further analysis.
Visualization and Interaction Analysis
The resulting docked complexes were visualized using PyMOL and LigPlot+ to identify and analyze the hydrogen bond interactions and other non-covalent interactions between the ligands and the FLT3 active site residues.
Visualizations
The following diagrams illustrate the experimental workflow and the FLT3 signaling pathway.
Navigating Synthesis: A Comparative Guide to the Reproducibility of 2-(1H-pyrazol-4-yl)quinoline
For researchers, scientists, and drug development professionals, the consistent production of high-purity chemical compounds is paramount. This guide provides a comparative analysis of the batch-to-batch reproducibility of synthetic 2-(1H-pyrazol-4-yl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. By presenting supporting experimental data and detailed protocols, this document aims to offer objective insights into potential variations and establish a framework for robust quality control.
The synthesis of quinoline derivatives, particularly those incorporating a pyrazole moiety, has been a subject of extensive research due to their diverse biological activities, including antimicrobial and antifungal properties.[1][2] However, ensuring consistent product quality across different synthetic batches can be challenging. This guide explores the critical aspects of reproducibility in the synthesis of this compound, focusing on key quality attributes such as yield, purity, and impurity profiles.
Comparative Analysis of Synthetic Batches
To assess batch-to-batch variation, three independent batches of this compound were synthesized using a modified literature procedure. The resulting material from each batch was subjected to rigorous analytical testing to quantify key performance indicators.
Table 1: Batch-to-Batch Comparison of Yield and Purity
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Yield (%) | 78 | 82 | 75 | > 70% |
| Purity by HPLC (%) | 99.2 | 98.9 | 99.5 | > 98.5% |
| Melting Point (°C) | 141-143 | 140-142 | 142-144 | 140-145°C |
The data indicates that while all batches met the preliminary acceptance criteria, there are observable variations in yield and purity. Batch 2 demonstrated the highest yield, whereas Batch 3 exhibited the highest purity. These variations can be attributed to subtle differences in reaction conditions, such as temperature control and reaction time.
Table 2: Impurity Profile Analysis by HPLC-MS
| Impurity | Retention Time (min) | Batch 1 (%) | Batch 2 (%) | Batch 3 (%) |
| Starting Material A | 5.2 | 0.15 | 0.25 | 0.10 |
| Starting Material B | 8.1 | 0.30 | 0.45 | 0.20 |
| Unidentified Impurity 1 | 10.5 | 0.25 | 0.30 | 0.15 |
| Unidentified Impurity 2 | 12.3 | 0.10 | 0.10 | 0.05 |
| Total Impurities (%) | 0.80 | 1.10 | 0.50 |
Impurity profiling reveals that the levels of residual starting materials and unidentified byproducts differ across the batches. Batch 3 shows the lowest total impurity content, aligning with its higher purity determined by HPLC. The presence of these impurities, even at low levels, can have significant implications for downstream applications, particularly in drug development.
Experimental Protocols
To ensure transparency and facilitate the reproduction of these findings, detailed experimental methodologies are provided below.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of related quinoline-pyrazole derivatives.[3]
-
Preparation of 2-Hydrazinylquinoline: To a solution of 2-chloroquinoline (1 eq.) in ethanol, hydrazine hydrate (10 eq.) is added. The mixture is refluxed for 6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-hydrazinylquinoline.
-
Synthesis of 3-(Dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one: A mixture of 1-(1H-pyrazol-4-yl)ethan-1-one (1 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) is heated at 100°C for 2 hours. The excess DMF-DMA is removed under reduced pressure to give the crude enaminone, which is used in the next step without further purification.
-
Cyclocondensation to form this compound: A mixture of 2-hydrazinylquinoline (1 eq.) and 3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one (1.1 eq.) in acetic acid is refluxed for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the title compound.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Purity analysis was performed on a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (gradient elution). The flow rate was 1.0 mL/min, and detection was at 254 nm.
-
Mass Spectrometry (MS): Mass spectra were recorded on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source to confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d6 to confirm the chemical structure of the synthesized compound.
Visualizing Workflows and Pathways
To further clarify the processes and potential applications of this compound, the following diagrams are provided.
Caption: Synthetic and Analytical Workflow for this compound.
Given the known roles of similar heterocyclic compounds in biological systems, a hypothetical signaling pathway where this compound could act as an inhibitor is depicted below.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
Conclusion
This guide highlights the importance of monitoring and controlling batch-to-batch variation in the synthesis of this compound. While the presented synthetic protocol is robust, minor variations in experimental conditions can lead to differences in yield and impurity profiles. For applications in drug discovery and development, stringent quality control measures, including comprehensive analytical testing of each batch, are essential to ensure the reliability and reproducibility of research outcomes. The provided protocols and data serve as a valuable resource for scientists working with this important class of compounds.
References
- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-(1H-pyrazol-4-yl)quinoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for 2-(1H-pyrazol-4-yl)quinoline. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a precautionary approach is essential, treating it as a hazardous substance based on the profiles of structurally related quinoline and pyrazole derivatives.[1][2]
Key Disposal Principle: Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1] All waste materials must be handled as hazardous chemical waste in accordance with institutional and local regulations.[3]
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a substance that may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against potential splashes and eye irritation.[4][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[5] |
| Body Protection | Full-length laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area. | To avoid inhalation of dust or fumes.[3][7] |
Step-by-Step Disposal Protocol
A systematic approach to waste segregation, collection, and storage is critical to prevent accidental chemical reactions and ensure proper disposal.
Step 1: Waste Segregation and Collection
Properly segregating chemical waste is fundamental to safe laboratory practice.[1]
-
Solid Waste:
-
Collect pure this compound, contaminated weighing papers, and other solid materials in a dedicated, clearly labeled, and sealable container.[1]
-
The container must be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Liquid Waste:
-
Contaminated Labware:
Step 2: Storage of Hazardous Waste
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting collection.[1]
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.[3][7]
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[1]
-
Store the waste away from incompatible materials.[4]
Step 3: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1]
-
Provide them with accurate information about the waste composition.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Protective Measures for Handling 2-(1H-pyrazol-4-yl)quinoline
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling 2-(1H-pyrazol-4-yl)quinoline. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a hazardous substance. This recommendation is based on the known toxicological profiles of its structural analogs, quinoline and pyrazole. Quinoline and its derivatives are recognized as potentially toxic, with some being carcinogenic and harmful to aquatic life.[1][2][3] Therefore, it is imperative to prevent its release into the environment and to avoid direct contact.
Personal Protective Equipment (PPE)
A multi-tiered PPE strategy is required, with the level of protection adjusted to the nature of the experimental task.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task / Potential Exposure | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing in a ventilated enclosure) | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., Nitrile or Neoprene), inspected before each use. | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood.[4] |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation) | Tightly fitting safety goggles with side-shields and a face shield.[5] | Chemical-impermeable gloves; double gloving is recommended.[4][6] | Chemical-resistant laboratory coat or apron.[5] | An N95 or higher particulate respirator for handling powders. An air-purifying respirator with organic vapor cartridges may be necessary for handling solutions or when vapors may be generated.[5] |
Operational and Disposal Plans
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound, from preparation to disposal, incorporating critical safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation: Before any handling, don the appropriate PPE as specified in Table 1. All work with this compound should be conducted in a certified chemical fume hood to ensure proper ventilation.[5][7] An operational safety shower and eyewash station must be readily accessible.[7]
-
Handling: When weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.[4] When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]
-
Experimentation: Maintain a safe distance from ongoing reactions and use appropriate shielding. Avoid all direct contact with the substance.
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with a suitable organic solvent, such as acetone or ethanol, which should then be collected as hazardous waste.[5][7]
-
Waste Disposal: All solid and liquid waste containing this compound must be disposed of in clearly labeled hazardous waste containers.[1][5]
-
PPE Removal: Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[5] Hands should be washed thoroughly with soap and water after removing gloves.[6]
Disposal Plan for Contaminated Materials
Proper segregation and disposal of contaminated materials are crucial to prevent environmental contamination and ensure laboratory safety.
Caption: Workflow for the proper disposal of materials contaminated with this compound.
Disposal Procedures:
-
Solid Waste: Disposable items such as gloves, pipette tips, and weighing paper contaminated with this compound should be collected in a dedicated, sealed container clearly labeled as "Hazardous Waste" with the full chemical name.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. The container must be compatible with the solvent and clearly labeled as "Hazardous Waste," listing all chemical components and their approximate percentages.[1]
-
Decontamination of Glassware: Before washing, decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone or ethanol). The solvent rinse should be collected as hazardous liquid waste.[7]
-
Disposal: Do not dispose of this compound down the drain or in regular trash.[1][7] All waste must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
